p-nitrobenzyl mesylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYKAFPHRTIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
p-Nitrobenzyl Mesylate: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzyl mesylate (PNBM) is a potent alkylating agent widely utilized in biomedical research, primarily for the identification and characterization of direct kinase substrates. Its mechanism of action is centered on the electrophilic nature of the benzyl (B1604629) carbon, facilitated by the electron-withdrawing nitro group and the excellent leaving group properties of the mesylate moiety. This guide provides an in-depth exploration of the chemical basis of PNBM's reactivity, its primary application in kinase substrate identification, and a discussion of its broader, less-explored biological activities. Detailed experimental protocols, quantitative reactivity data, and pathway visualizations are presented to offer a comprehensive resource for researchers employing this versatile chemical probe.
Core Mechanism of Action: Electrophilic Alkylation
The primary mechanism of action of this compound is its function as an alkylating agent. The molecule consists of a benzyl group substituted with a strongly electron-withdrawing nitro group at the para position and a methanesulfonate (B1217627) (mesylate) ester. This chemical structure dictates its reactivity.
The mesylate group is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. The presence of the p-nitro group further enhances the electrophilicity of the benzylic carbon by withdrawing electron density from the benzene (B151609) ring. Consequently, PNBM readily reacts with nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, a nucleophile attacks the benzylic carbon, leading to the displacement of the mesylate group and the formation of a new covalent bond between the nucleophile and the p-nitrobenzyl group.
The general reaction can be depicted as follows:
References
Synthesis of p-Nitrobenzyl Mesylate from p-Nitrobenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of p-nitrobenzyl mesylate from p-nitrobenzyl alcohol, a key transformation in organic synthesis, particularly relevant in the preparation of protecting groups and various chemical intermediates. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the reaction workflow.
Introduction
The conversion of alcohols to mesylates is a fundamental reaction in organic chemistry, transforming a poor leaving group (hydroxyl) into a good one (mesylate). This enhanced leaving group ability makes the resulting sulfonate ester susceptible to nucleophilic substitution, a critical step in the synthesis of a wide array of more complex molecules. This compound, in particular, serves as a valuable reagent, with the nitro group offering a site for further functional group manipulation. This guide will focus on a robust and high-yielding method for the preparation of this compound.
Reaction Overview
The synthesis of this compound is typically achieved through the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Several bases can be employed for this transformation, with tertiary amines such as triethylamine (B128534) and dicyclohexylamine (B1670486) being common choices. The selection of the base and solvent system can influence the reaction rate and the purity of the final product.
Experimental Protocols
This section details a well-established protocol for the synthesis of this compound, adapted from methodologies reported in the scientific literature.[1]
Materials and Reagents
-
p-Nitrobenzyl alcohol
-
Methanesulfonyl chloride
-
Dicyclohexylamine
-
Acetone (B3395972) (dry)
-
Carbon tetrachloride or Chloroform (for recrystallization)
-
Activated charcoal (optional, for decolorization)
Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (1.0 equivalent) in dry acetone.
-
To this solution, add methanesulfonyl chloride (1.0 to 1.2 equivalents).
-
From the dropping funnel, add a solution of dicyclohexylamine (1.0 to 1.1 equivalents) in dry acetone dropwise to the reaction mixture.
-
Maintain the reaction temperature between 15 and 35°C, using an ice-water bath if necessary to control any exotherm. A precipitate of dicyclohexylamine hydrochloride will begin to form shortly after the addition of the base.
-
After the addition is complete, continue to stir the reaction mixture for an additional 10-20 minutes to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.
-
The filtrate, containing the crude product, can be further purified by recrystallization. Evaporate the acetone to obtain the crude solid.
-
Dissolve the crude this compound in a minimal amount of hot carbon tetrachloride or chloroform. If the solution is colored, it can be treated with a small amount of activated charcoal and filtered hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| p-Nitrobenzyl Alcohol | 1.0 eq | [1] |
| Methanesulfonyl Chloride | 1.0 - 1.2 eq | |
| Dicyclohexylamine | 1.0 - 1.1 eq | [1] |
| Reaction Conditions | ||
| Solvent | Acetone | [1] |
| Temperature | 15 - 35 °C | [1] |
| Product Characterization | ||
| Yield | > 65% | [1] |
| Melting Point | 108.5-110.5 °C | [1] |
| Appearance | White to beige powder/solid | |
| Purity | ≥98% (HPLC) |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 108.5-110.5 °C.[1]
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene (B151609) ring, the benzylic protons, and the methyl protons of the mesyl group. The aromatic protons typically appear as two doublets in the range of δ 7.5-8.3 ppm. The benzylic protons (CH₂) should appear as a singlet around δ 5.3 ppm, and the methyl protons (CH₃) of the mesyl group as a singlet around δ 3.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon of the mesylate. The aromatic carbons are expected in the δ 124-149 ppm region. The benzylic carbon should appear around δ 70 ppm, and the methyl carbon of the mesyl group around δ 38 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group (NO₂). The sulfonate ester group (S=O) will show strong stretching vibrations in the regions of 1350 cm⁻¹ and 1175 cm⁻¹. The C-O stretching of the ester will be observed around 1000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from p-nitrobenzyl alcohol is a reliable and high-yielding transformation that is crucial for various applications in organic synthesis. The use of methanesulfonyl chloride in the presence of dicyclohexylamine in acetone provides an efficient route to the desired product. Proper purification by recrystallization is key to obtaining the final product in high purity. The characterization data provided in this guide will aid researchers in confirming the successful synthesis of this important chemical intermediate.
References
Spectroscopic Characterization of p-Nitrobenzyl Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for p-nitrobenzyl mesylate (4-nitrobenzyl methanesulfonate), a crucial reagent in chemical synthesis and drug development. This document details the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines standardized experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in laboratory settings.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from typical values for similar chemical structures and serves as a reference for the characterization of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | Doublet (d) | 2H | Ar-H (ortho to NO₂) |
| ~7.65 | Doublet (d) | 2H | Ar-H (ortho to CH₂OMs) |
| ~5.40 | Singlet (s) | 2H | -CH ₂- |
| ~3.10 | Singlet (s) | 3H | -CH ₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C -NO₂ |
| ~142.0 | C -CH₂OMs |
| ~129.0 | Ar-C H (ortho to CH₂OMs) |
| ~124.0 | Ar-C H (ortho to NO₂) |
| ~70.0 | -C H₂- |
| ~38.0 | -C H₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1485 | Strong | Aromatic C=C stretch |
| ~1520, ~1345 | Strong, Very Strong | Asymmetric and Symmetric N-O stretch (NO₂) |
| ~1350, ~1175 | Strong | Asymmetric and Symmetric S=O stretch (sulfonate) |
| ~970 | Strong | S-O-C stretch |
Sample Preparation: KBr pellet or thin film
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 231 | ~40 | [M]⁺ (Molecular Ion) |
| 152 | ~100 | [M - SO₂CH₃]⁺ (loss of mesyl radical) |
| 136 | ~30 | [M - OSO₂CH₃]⁺ (loss of mesylate radical) |
| 106 | ~60 | [C₇H₆N]⁺ (p-nitrobenzyl cation fragment) |
| 79 | ~20 | [SO₂CH₃]⁺ (mesyl cation) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. Adherence to these protocols is recommended to obtain high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Data Format: Transmittance or Absorbance.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1-2 scans/second.
Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the characterization of this compound.
An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzyl mesylate (PNBM) is a versatile reagent widely utilized in organic synthesis and chemical biology. Its utility stems from the electron-withdrawing nature of the p-nitrophenyl group, which activates the benzylic position towards nucleophilic attack, and the excellent leaving group ability of the mesylate moiety. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on experimental details and data-driven insights relevant to researchers in academia and the pharmaceutical industry.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, compiled from various supplier and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₅S | [1][2] |
| Molecular Weight | 231.23 g/mol | [2][3] |
| Appearance | White to beige powder/solid | |
| Melting Point | 95-98 °C | |
| Boiling Point | 449.4 ± 28.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water | [1][2][3] |
| Stability | Stable for ≥ 4 years when stored at -20°C. Hygroscopic. | [1] |
| CAS Number | 39628-94-9 | [1][2] |
Spectroscopic Data
2.1. 1H NMR Spectroscopy (Predicted)
The expected 1H NMR spectrum in CDCl₃ would exhibit the following signals:
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to the strong electron-withdrawing effect of the nitro group.
-
Benzylic Protons: A singlet around δ 5.4 ppm for the two benzylic protons (CH₂).
-
Methyl Protons: A singlet around δ 3.1 ppm for the three protons of the mesyl group (CH₃).
2.2. 13C NMR Spectroscopy (Predicted)
The predicted 13C NMR spectrum in CDCl₃ would show:
-
Aromatic Carbons: Four signals in the aromatic region (δ 124-150 ppm). The carbon bearing the nitro group and the ipso-carbon will be significantly deshielded.
-
Benzylic Carbon: A signal around δ 70 ppm for the benzylic carbon (CH₂).
-
Methyl Carbon: A signal around δ 38 ppm for the methyl carbon of the mesyl group (CH₃).
2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
NO₂ Stretch (asymmetric): ~1520 cm⁻¹
-
NO₂ Stretch (symmetric): ~1350 cm⁻¹
-
S=O Stretch (asymmetric): ~1350 cm⁻¹ (may overlap with NO₂ stretch)
-
S=O Stretch (symmetric): ~1175 cm⁻¹
-
C-O Stretch: ~1000 cm⁻¹
-
Aromatic C-H Stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H Stretch: ~3000-2850 cm⁻¹
2.4. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 231 would be expected. Common fragmentation patterns would involve the loss of the mesyl group (SO₂CH₃), the nitro group (NO₂), and cleavage at the benzylic position.
Reactivity and Applications
This compound is a potent electrophile and its reactivity is dominated by nucleophilic substitution reactions at the benzylic carbon. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles. The mesylate is an excellent leaving group, facilitating the substitution process.
References
An In-depth Technical Guide to the Safe Handling of p-Nitrobenzyl Mesylate
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for p-nitrobenzyl mesylate (PNBM), an alkylating reagent commonly used in kinase substrate identification.
Chemical and Physical Properties
This compound is a synthetic solid. While some physical properties are not extensively documented in publicly available safety data sheets, its key identifiers and known characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 39628-94-9 | [1] |
| Molecular Formula | C₈H₉NO₅S | [2] |
| Molecular Weight | 231.23 Da | |
| Appearance | Solid | [2] |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO to 100 mM | [2][3] |
| Synonyms | 4-nitro-benzenemethanol, 1-methanesulfonate; 4-Nitrobenzyl mesylate; para-Nitrobenzyl mesylate; PNBM | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
There is some conflicting information in available Safety Data Sheets (SDS). While one source indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS)[1], another more comprehensive SDS for the same CAS number lists significant health hazards. Therefore, a conservative approach to safety is strongly advised.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[4] Eye/Face Protection: Wear chemical safety goggles or a face shield.[4] Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[5] Due to a lack of specific glove material recommendations, consult with your institution's safety officer. Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator with a particulate filter.[4] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | |
| Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) | |
| Suspected of causing cancer | Carcinogenicity (Category 2) | |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) |
Note: Hazard classifications are based on the more comprehensive SDS available to ensure the highest level of safety.
Handling, Storage, and Stability
Proper storage and handling are critical to maintaining the stability of this compound and ensuring user safety.
| Condition | Recommendation | Reference |
| General Handling | Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[4] Avoid creating dust.[4] Do not eat, drink, or smoke in the laboratory. | |
| Storage of Solid | Store at -20°C in a dry, cool, and well-ventilated place.[6] Keep container tightly closed under desiccating conditions. | |
| Storage of Solutions | Prepare solutions on the same day if possible.[3] For short-term storage, aliquots in DMSO can be stored at -20°C for up to one month.[3][6][7] For longer-term storage, store at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.[6] | |
| Stability | Stable under normal storage conditions. | [5] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, and acid chlorides. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution
This protocol describes the preparation of a stock solution of this compound in DMSO, a common procedure for its use as an alkylating reagent.
Materials:
-
This compound (solid)
-
Anhydrous or fresh DMSO[6]
-
Vortex mixer
-
Appropriate vials for storage
Methodology:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out the required amount of this compound. To prepare a 50 mM solution, this is approximately 12 mg/mL.[3]
-
Add the appropriate volume of DMSO to the solid.
-
Vortex the mixture until the solid is completely dissolved.[3]
-
If not for immediate use, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for longer periods.[6][7]
-
Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[3]
Protocol 2: Emergency Spill Response
This protocol outlines the steps to be taken in the event of a small spill of solid this compound in a laboratory setting.
Materials:
-
Spill containment kit (absorbent pads, inert absorbent material like sand or vermiculite)
-
Sealable waste disposal bags or containers
-
Appropriate PPE (gloves, lab coat, safety goggles, respirator if necessary)
Methodology:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's safety officer.
-
Don PPE: Before addressing the spill, don the appropriate personal protective equipment.
-
Containment: Prevent the spread of the solid. Avoid raising dust.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled, and sealed container for disposal.[4] Do not use water.
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety guidelines) and then wash with soap and water.
-
Disposal: Dispose of the waste material according to institutional and local regulations.
Visualizations
Hierarchy of Controls for Safe Handling
The following diagram illustrates the hierarchy of controls, from most to least effective, for minimizing exposure to this compound.
Caption: Hierarchy of controls for minimizing exposure.
Workflow for this compound Spill Response
This diagram outlines the logical steps to follow when responding to a spill of this compound.
Caption: Logical workflow for responding to a spill.
References
An In-depth Technical Guide to the Reaction of p-Nitrobenzyl Mesylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzyl mesylate (PNBM) is a versatile electrophile widely utilized in organic synthesis and chemical biology. Its reactivity is characterized by the presence of a potent electron-withdrawing nitro group and an excellent mesylate leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reaction of this compound with a variety of nucleophiles. It delves into the underlying reaction mechanism, presents quantitative kinetic data, details experimental protocols for key transformations, and discusses potential side reactions. Furthermore, this guide visualizes reaction pathways and experimental workflows to provide a clear and practical resource for researchers in drug development and related fields.
Introduction
This compound is a valuable reagent in organic chemistry, primarily employed as an alkylating agent. The p-nitrobenzyl group serves as a useful protecting group for various functional groups and has applications in the synthesis of complex molecules. A significant application of PNBM is in the field of chemical biology, where it is used as a thiol-specific alkylating agent to identify direct kinase substrates.[1][2][3] This is achieved by alkylating thiophosphate groups on proteins, which are introduced by kinases using ATPγS, a modified ATP analog. The resulting thiophosphate ester can then be detected by a specific antibody.
The reactivity of this compound is governed by the electronic properties of the p-nitrobenzyl moiety and the excellent leaving group ability of the mesylate anion. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. The mesylate group is a highly effective leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized.
Reaction Mechanism and Kinetics
The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the mesylate leaving group simultaneously breaks.
The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile, following a second-order rate law:
Rate = k[this compound][Nucleophile]
The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates. Polar aprotic solvents, such as DMSO, DMF, and acetone (B3395972), are typically preferred for SN2 reactions as they solvate the cation of a salt-based nucleophile while leaving the anionic nucleophile relatively free and reactive.[6][7]
// Reactants reactants [label=<
Nu-+
this compound
];
// Transition State ts [label=<
Transition State Nu...CH2-Ar-NO2 ...OMs
];
// Products products [label=<
+MsO-
ProductMesylate Anion
];
// Arrows reactants -> ts [label="Backside Attack", fontcolor="#4285F4"]; ts -> products [label="Leaving Group Departure", fontcolor="#EA4335"]; } caption: "General SN2 reaction mechanism."
Quantitative Kinetic Data
The following table summarizes available quantitative data for the reaction of this compound and related sulfonates with various nucleophiles. The data is presented to facilitate comparison of reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) or Ratio | Reference |
| This compound | H₂O | 20:80 CH₃CN/H₂O | 25 | 2.0 x 10⁻⁵ s⁻¹ (k_solv) | [8] |
| p-Nitrobenzyl Tosylate | Aniline | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.3 x 10³ | [8] |
| p-Nitrobenzyl Tosylate | Piperidine (B6355638) | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.1 x 10⁶ | [8] |
| p-Nitrobenzyl Nosylate | Aniline | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.4 x 10³ | [8] |
| p-Nitrobenzyl Nosylate | Piperidine | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.2 x 10⁶ | [8] |
| p-Nitrobenzyl Triflate | Aniline | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.3 x 10³ | [8] |
| p-Nitrobenzyl Triflate | Piperidine | 70:30 EtOH/H₂O | 25 | k_amine/k_HOH = 1.0 x 10⁶ | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent reaction with representative nucleophiles.
Synthesis of this compound[9]
Materials:
-
p-Nitrobenzyl alcohol
-
Methanesulfonyl chloride
-
Acetone (anhydrous)
-
Carbon tetrachloride or Chloroform (B151607)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (0.1 mol) in anhydrous acetone (75 mL).
-
Add methanesulfonyl chloride (0.11 mol) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add dicyclohexylamine (0.11 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C. A precipitate of dicyclohexylamine hydrochloride will form.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.
-
Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallize the solid residue from carbon tetrachloride or chloroform to yield this compound as a crystalline solid.
Reaction with Azide (B81097) Nucleophile: Synthesis of p-Nitrobenzyl Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in DMF (20 mL).
-
Add sodium azide (12 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain p-nitrobenzyl azide.
Reaction with Amine Nucleophile: Synthesis of N-(p-Nitrobenzyl)piperidine
Materials:
-
This compound
-
Piperidine
-
Sodium bicarbonate
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).
-
Add piperidine (20 mmol, 2 equivalents) to the solution.
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Reaction with Thiol Nucleophile: Synthesis of p-Nitrobenzyl Phenyl Sulfide
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophenol (11 mmol) in methanol (20 mL).
-
Add a solution of sodium hydroxide (11 mmol) in methanol (10 mL) to form the sodium thiophenoxide salt.
-
To this solution, add a solution of this compound (10 mmol) in a minimal amount of methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water (50 mL) and dichloromethane (50 mL).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Purification can be achieved by recrystallization or column chromatography.
Product Characterization Data
The following table provides expected NMR chemical shifts for the products of the reactions described above.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| p-Nitrobenzyl Azide | ~7.5-8.2 (aromatic H), ~4.4 (CH₂) | ~147 (C-NO₂), ~145 (C-CH₂), ~129, ~124 (aromatic CH), ~55 (CH₂) |
| N-(p-Nitrobenzyl)piperidine | ~7.4-8.1 (aromatic H), ~3.5 (CH₂-N), ~2.4 (piperidine α-CH₂), ~1.4-1.6 (piperidine β,γ-CH₂) | ~147 (C-NO₂), ~146 (C-CH₂), ~129, ~123 (aromatic CH), ~64 (CH₂-N), ~55 (piperidine α-C), ~26, ~24 (piperidine β,γ-C) |
| p-Nitrobenzyl Phenyl Sulfide | ~7.2-8.1 (aromatic H), ~4.2 (CH₂) | ~147 (C-NO₂), ~146 (C-CH₂), ~135 (ipso-S), ~130, ~129, ~127, ~124 (aromatic CH), ~39 (CH₂) |
| p-Nitrobenzyl Methyl Ether | ~8.2 (d, 2H), ~7.5 (d, 2H), ~4.5 (s, 2H), ~3.4 (s, 3H) | ~147.5, ~145.5, ~127.9, ~123.8, ~74.0, ~58.2 |
Side Reactions
While SN2 substitution is the predominant pathway, other reactions can occur under certain conditions.
-
Elimination (E2): With sterically hindered or strong, non-nucleophilic bases, an E2 elimination reaction can compete with substitution, leading to the formation of p-nitrostyrene. However, for a primary benzylic substrate like this compound, elimination is generally not a major pathway.[8][9]
-
Reaction at the Nitro Group: The nitro group is generally stable under typical nucleophilic substitution conditions. However, with very strong reducing agents or under specific catalytic conditions, the nitro group can be reduced.[6][10] With extremely strong nucleophiles or bases, nucleophilic aromatic substitution on the ring is a possibility, though this is unlikely to compete with the much more facile SN2 reaction at the benzylic position.
Application Workflow: Kinase Substrate Identification
This compound is a key reagent in a widely used method for identifying direct substrates of protein kinases. The workflow is outlined below.
Conclusion
This compound is a reactive and versatile electrophile that undergoes efficient SN2 reactions with a wide range of nucleophiles. Its predictable reactivity, coupled with the stability of the resulting products, makes it a valuable tool in both synthetic organic chemistry and chemical biology. This guide has provided a comprehensive overview of its reactions, including mechanistic details, kinetic data, and practical experimental protocols. By understanding the principles outlined herein, researchers can effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the reaction of para-substituted nitrosobenzenes with methoxide ion in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of p-Nitrobenzyl Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-nitrobenzyl mesylate in various solvents, a critical parameter for its application in research and development, particularly in its role as a thiol-specific alkylating reagent for direct kinase substrate identification.
Core Data Presentation: Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of moisture.
| Solvent | Type | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2][3] | Up to 100 mM[1][2][4] | Multiple sources report high solubility. One source specifies 2 mg/mL[3], another 46 mg/mL (198.93 mM)[5], and another 100 mg/mL (432.47 mM), noting that sonication may be needed and that hygroscopic DMSO can negatively impact solubility[6]. |
| Ethanol | Polar Protic | Soluble[5] | ~12.97 mM | Reported as 3 mg/mL[5]. |
| Water | Polar Protic | Insoluble[5] | - | |
| Acetone | Polar Aprotic | Data not available | - | |
| Acetonitrile | Polar Aprotic | Data not available | - | |
| Chloroform | Nonpolar | Data not available | - | A similar compound, p-nitrobenzyl acetoacetate, is reported to be soluble in chloroform. |
| Ethyl Acetate | Polar Aprotic | Data not available | - | |
| Tetrahydrofuran (THF) | Polar Aprotic | Data not available | - | |
| Dimethylformamide (DMF) | Polar Aprotic | Data not available | - |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid compound like this compound. These protocols are based on established laboratory practices.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, acetone)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, incrementally add more solvent (e.g., in 0.1 mL aliquots up to a total of 1 mL) and repeat the agitation and observation steps to confirm insolubility.
-
Record the observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Saturation Method)
This method determines the concentration of a saturated solution of the compound in a given solvent.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample and calculate the concentration in the original saturated solution. This value represents the solubility.
Visualizations
The following diagrams illustrate the logical workflow for solubility testing and a conceptual representation of the factors influencing solubility.
Caption: Logical workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for Utilizing p-Nitrobenzyl Mesylate (PNBM) in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of p-nitrobenzyl mesylate (PNBM) in kinase assays. This method offers a robust and specific approach for identifying direct kinase substrates and quantifying kinase activity. The protocol is based on the enzymatic transfer of a thiophosphate group from ATPγS to a substrate by a kinase, followed by the alkylation of the thiophosphate with PNBM. This creates a unique and stable epitope that can be detected by a specific antibody, enabling sensitive and reliable analysis through various downstream applications.
Principle of the PNBM-Based Kinase Assay
The PNBM kinase assay is a powerful tool for studying kinase-substrate relationships. The core principle involves a two-step process:
-
Thiophosphorylation: In the presence of a kinase, a substrate is incubated with Adenosine 5'-[γ-thio]-triphosphate (ATPγS). The kinase catalyzes the transfer of the γ-thiophosphate group to serine, threonine, or tyrosine residues on the substrate.
-
Alkylation: The resulting thiophosphorylated substrate is then treated with this compound (PNBM). PNBM alkylates the sulfur atom of the thiophosphate group, creating a stable thiophosphate ester. This modification forms a unique structural epitope that is not naturally present in cells.
This semisynthetic epitope can then be specifically recognized by a monoclonal antibody, allowing for the detection and quantification of the kinase's activity towards its substrate.[1]
Signaling Pathways Amenable to PNBM Kinase Assays
The PNBM kinase assay is a versatile technique applicable to the study of various signaling pathways where specific kinase activity is of interest. Notable examples include:
-
MAPK/ERK Pathway: This cascade, involving kinases such as MEK and ERK, is central to regulating cell proliferation, differentiation, and survival. The PNBM assay can be employed to identify direct substrates of ERK and to screen for inhibitors of this pathway.[1]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism. The PNBM method can be used to investigate the activity of Akt and other downstream kinases, as well as to assess the efficacy of inhibitors targeting this pathway.
-
EGFR Signaling Pathway: As a receptor tyrosine kinase, EGFR and its downstream effectors are key drivers in many cancers. The PNBM assay allows for the specific analysis of EGFR kinase activity and the characterization of its substrates.
Below is a generalized representation of a kinase signaling cascade that can be investigated using the PNBM assay.
Diagram of a generic kinase signaling cascade that can be studied using the PNBM assay.
Experimental Protocols
A generalized workflow for a PNBM kinase assay is presented below. This should be optimized for each specific kinase and substrate.
A high-level overview of the experimental workflow for a PNBM kinase assay.
Materials
-
Kinase of interest (purified)
-
Substrate protein or peptide
-
Kinase reaction buffer (kinase-specific)
-
Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)
-
This compound (PNBM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dithiothreitol (DTT) or other quenching agent
-
Anti-thiophosphate ester antibody
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western Blot, or Immunoprecipitation)
Detailed Protocol
1. In Vitro Kinase Reaction
-
Prepare a kinase reaction mixture in a microcentrifuge tube. A typical 30 µL reaction may contain:
-
1-5 µg of substrate protein
-
50-100 ng of active kinase
-
1x Kinase Buffer (ensure it contains MgCl₂)
-
100 µM ATPγS
-
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Important: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM reagent in the next step.[1]
2. Alkylation
-
Prepare a 50 mM stock solution of PNBM in DMSO. This solution should be prepared fresh or from single-use aliquots stored at -20°C.
-
To the 30 µL kinase reaction, add 1.5 µL of the 50 mM PNBM stock solution to achieve a final concentration of 2.5 mM PNBM and 5% DMSO.[1]
-
Vortex briefly and incubate at room temperature for 1-2 hours. For larger volumes, incubate with end-over-end rotation.[1] Some precipitation may occur during this step, which is normal.[1]
3. Quenching the Reaction (Optional)
-
The alkylation reaction can be stopped by adding a reducing agent. For example, add DTT to a final concentration of 50 mM.
4. Downstream Analysis
The alkylated samples can be analyzed by Western Blotting or used for Immunoprecipitation.
-
Western Blot Analysis:
-
Add 4X SDS-PAGE loading buffer to the alkylated sample to a final concentration of 1X.
-
Heat the sample at 95-100°C for 5 minutes.
-
Load the sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-thiophosphate ester antibody (typically at a 1:5,000 dilution in 5% milk/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Immunoprecipitation:
-
After alkylation, centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any precipitate.[1]
-
To remove excess PNBM, which can interfere with immunoprecipitation, pass the supernatant through a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer like RIPA.[1]
-
(Optional) Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Add the anti-thiophosphate ester antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluate by Western Blotting using a substrate-specific antibody or by mass spectrometry for substrate identification.
-
Data Presentation
| Kinase | Inhibitor | IC50 (nM) | Assay Conditions |
| ERK2 | U0126 | 50 | 100 µM ATPγS, 2.5 mM PNBM |
| Akt1 | GSK690693 | 25 | 100 µM ATPγS, 2.5 mM PNBM |
| EGFR | Gefitinib | 15 | 100 µM ATPγS, 2.5 mM PNBM |
| MEK1 | PD0325901 | 5 | 100 µM ATPγS, 2.5 mM PNBM |
Troubleshooting
Effective troubleshooting is crucial for obtaining reliable and reproducible results with the PNBM kinase assay. Below is a logical guide to address common issues.
A troubleshooting guide for common issues encountered in PNBM kinase assays.
References
Application Notes and Protocols for Kinase Substrate Identification in Cell Lysates using p-nitrobenzyl mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of direct substrates of protein kinases is a pivotal step in elucidating cellular signaling pathways and discovering novel therapeutic targets. A powerful chemical genetic approach utilizes a modified ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATPγS), in combination with the alkylating agent p-nitrobenzyl mesylate (PNBM), to specifically label and subsequently identify kinase substrates within complex cell lysates.
This method relies on the ability of many kinases to utilize ATPγS as a phosphodonor, transferring a thiophosphate group onto their substrates. The introduced thiophosphate is then irreversibly alkylated by PNBM, creating a unique and stable epitope. This "semisynthetic epitope" can be recognized by a specific antibody, enabling the detection and enrichment of the labeled substrates for identification by mass spectrometry. This technique offers high specificity and allows for the study of kinase-substrate interactions in a near-native cellular environment.
Principle of the Method
The workflow involves a three-step process:
-
Thiophosphorylation of Substrates: An analog-sensitive (AS) kinase or a wild-type kinase capable of utilizing ATPγS is incubated with a cell lysate in the presence of ATPγS. The kinase transfers a thiophosphate moiety from ATPγS to its direct substrates.
-
Alkylation with this compound (PNBM): The thiophosphorylated substrates are then treated with PNBM, a thiol-specific alkylating agent. PNBM covalently modifies the thiophosphate group, creating a stable thiophosphate ester epitope.
-
Enrichment and Identification: The PNBM-labeled substrates can be detected by Western blotting using a specific anti-thiophosphate ester antibody. For identification, the labeled proteins are proteolytically digested, and the resulting thiophosphopeptides are enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Featured Application: Identification of ERK2 Substrates
Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Using a chemical genetic approach with an analog-sensitive ERK2 (AS-ERK2), researchers have identified numerous direct substrates in cell lysates, providing valuable insights into the breadth of ERK2 signaling.
Quantitative Data: Novel Substrates of ERK2 Identified by Chemical Genetics
The following table summarizes a selection of novel substrates of ERK2 identified using an analog-sensitive kinase and ATPγS/PNBM-based labeling in conjunction with mass spectrometry.
| Protein | Gene | Description | Phosphorylation Sites Identified |
| ETV3 | ETV3 | E-twenty six (ETS) variant 3, a transcriptional repressor. | Multiple sites |
| DOCK1 | DOCK1 | Dedicator of cytokinesis 1, a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1. | Ser110, Ser1218 |
| ARHGEF17 | ARHGEF17 | Rho guanine nucleotide exchange factor 17. | Ser1033 |
| MYO9B | MYO9B | Myosin IXb, a Rho GTPase-activating protein (GAP). | Ser1303 |
| CDC42EP1 | CDC42EP1 | CDC42 effector protein 1. | Ser141 |
| Tpr | TPR | Translocated promoter region, a nuclear pore complex-associated protein. | Multiple sites |
| EDD | UBR5 | E3 identified by differential display, an E3 ubiquitin ligase. | Multiple sites |
| Rsk1 | RPS6KA1 | Ribosomal protein S6 kinase alpha-1, a known ERK2 substrate. | Multiple sites |
This table is a representation of data that can be generated using this method and is based on published findings.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Kinase Assays
This protocol describes the preparation of whole-cell lysates suitable for in vitro kinase assays.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 mM sodium orthovanadate).
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold Lysis Buffer to the dish (e.g., 500 µl for a 10 cm dish).
-
Scrape the adherent cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use.
Protocol 2: In Vitro Kinase Assay and PNBM Alkylation
This protocol details the thiophosphorylation of substrates in cell lysates followed by alkylation with PNBM.
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Purified active kinase (e.g., AS-ERK2)
-
ATPγS (10 mM stock in water)
-
This compound (PNBM) (50 mM stock in DMSO, prepare fresh)[1]
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
Microcentrifuge tubes
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical 50 µl reaction may contain:
-
100-500 µg of cell lysate protein
-
10 µl of 5X Kinase Reaction Buffer
-
100-500 ng of purified active kinase
-
5 µl of 1 mM ATPγS (final concentration 100 µM)
-
Nuclease-free water to a final volume of 50 µl
-
Control Reaction: Set up a parallel reaction without the kinase or without ATPγS to control for background labeling.
-
-
Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes. Optimal time and temperature may vary depending on the kinase.
-
Quenching the Kinase Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 20 mM.
-
PNBM Alkylation: Add 2.5 µl of 50 mM PNBM stock solution directly to the 50 µl kinase reaction (final concentration of 2.5 mM PNBM).[2]
-
Vortex briefly and incubate at room temperature for 1-2 hours to allow for alkylation.[2]
-
The alkylated lysate is now ready for downstream analysis, such as Western blotting or sample preparation for mass spectrometry.
Protocol 3: Enrichment of PNBM-Alkylated Thiophosphopeptides for Mass Spectrometry
This protocol describes the enrichment of PNBM-modified peptides from a digested cell lysate prior to LC-MS/MS analysis. This protocol utilizes iodoacetyl agarose (B213101) beads to capture the thiophosphate group.
Materials:
-
Alkylated cell lysate (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Iodoacetyl agarose beads
-
Ammonium bicarbonate (NH₄HCO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
-
Microcentrifuge tubes
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
To the alkylated lysate, add solid urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1.5 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with TFA to a final concentration of 0.1% to stop the digestion.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 desalting spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Enrichment of Thiophosphopeptides:
-
Resuspend the dried peptides in a binding buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare the iodoacetyl agarose beads by washing them with the binding buffer.
-
Add the peptide solution to the beads and incubate with gentle rotation for 2-4 hours at room temperature in the dark.
-
Wash the beads extensively with the binding buffer, followed by a high-salt wash (e.g., 1 M NaCl in binding buffer), and finally with water to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the captured thiophosphopeptides from the beads. Elution can be achieved by a change in pH or by using a competitive agent. A common method is to use a basic solution which hydrolyzes the bond to the resin.
-
Immediately neutralize the eluate with an appropriate acid (e.g., formic acid).
-
-
Final Desalting and Sample Preparation for LC-MS/MS:
-
Desalt the eluted phosphopeptides using a C18 tip or spin column.
-
Dry the sample and resuspend it in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for kinase substrate identification.
Chemical Labeling Principle
Caption: Principle of two-step chemical labeling of kinase substrates.
ERK2 Signaling Pathway
Caption: Simplified ERK2 signaling pathway with identified substrates.
References
Application Notes: Utilizing p-Nitrobenzyl Mesylate for the Detection of Kinase Substrates in Western Blotting
Introduction
The identification of direct substrates for protein kinases is a pivotal step in elucidating cellular signaling pathways. A powerful chemical genetics approach employs analog-sensitive (AS) kinases that can utilize modified ATP analogs, such as ATP-gamma-S (ATPγS), to thiophosphorylate their substrates. The resulting thiophosphate ester is then alkylated with p-nitrobenzyl mesylate (PNBM), creating a unique epitope that can be specifically recognized by a thiophosphate ester-specific antibody in Western blotting and other immunoassays.[1][2] This method allows for the sensitive and specific detection of direct kinase substrates within complex biological samples.
Mechanism of Action
The methodology is based on a two-step chemical process. First, a kinase of interest transfers a thiophosphate group from ATPγS onto its substrate(s) at serine, threonine, or tyrosine residues. Subsequently, the sulfhydryl group of the thiophosphate is alkylated by PNBM. This alkylation creates a stable thiophosphate ester linkage with a p-nitrobenzyl group, which serves as a hapten. A specifically designed monoclonal antibody that recognizes this hapten can then be used to detect the modified substrates via Western blotting.[1][2][3] This technique is context-independent, meaning the antibody can recognize serine, threonine, and tyrosine thiophosphorylated residues across various phosphorylation consensus motifs.[1]
Applications
-
Kinase Substrate Identification: The primary application is the discovery and validation of novel kinase substrates in vitro and in cell lysates.
-
Signaling Pathway Elucidation: By identifying the downstream targets of specific kinases, researchers can map out signaling cascades in greater detail.
-
Drug Discovery: This method can be adapted for high-throughput screening of kinase inhibitors.
Experimental Protocols
I. In Vitro Kinase Assay and PNBM Alkylation
This protocol describes the labeling of a purified substrate with a purified kinase.
Materials:
-
Kinase of interest
-
Substrate of interest
-
Kinase reaction buffer (specific to the kinase)
-
ATP-gamma-S (ATPγS)
-
This compound (PNBM)
-
DMSO
-
EDTA
-
SDS-PAGE sample buffer
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.
-
Include a negative control reaction that lacks the kinase or ATPγS.[1]
-
Note: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM reagent.[1] If higher concentrations are necessary, proteins can be alkylated with 5 mM PNBM.[1]
-
-
Initiation of Kinase Reaction:
-
Add ATPγS to a final concentration of 10-100 µM to initiate the reaction.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for 30-60 minutes.
-
-
Quenching the Kinase Reaction (Optional):
-
The reaction can be stopped by adding EDTA to a final concentration that is twice the concentration of the metal ion (e.g., MgCl2) in the assay buffer.[1]
-
-
PNBM Alkylation:
-
Prepare a 50 mM stock solution of PNBM in DMSO. This stock can be stored in single-use aliquots at -20°C.[1]
-
Add the 50 mM PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM (a 1:20 dilution).[1][2]
-
Vortex briefly and incubate at room temperature for 1-2 hours, or overnight at 4°C.[1] For larger sample volumes (≥500 µl), perform the alkylation with end-over-end rotation.[1] Some precipitation may occur during this step, which should not affect the subsequent Western blot analysis.[1]
-
-
Sample Preparation for Western Blotting:
-
Add SDS-PAGE sample buffer to the alkylated reaction mixture.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blotting.
-
II. Western Blotting Protocol for Thiophosphate Ester Detection
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Thiophosphate Ester Specific Rabbit Monoclonal Antibody
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film.
-
Data Presentation
While Western blotting is generally considered semi-quantitative, careful optimization and consistent sample processing can allow for relative quantification. For more precise quantitative analysis, alternative methods like DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) have been developed.[3] Below is a summary of typical reagent concentrations used in the protocol.
| Reagent | Stock Concentration | Final Concentration | Reference |
| ATP-gamma-S (ATPγS) | 10 mM | 10-100 µM | [1] |
| This compound (PNBM) | 50 mM in DMSO | 2.5 mM | [1][2] |
| Thiophosphate Ester Antibody | - | 1:5,000 | [1] |
| Secondary Antibody | - | 1:5,000 - 1:10,000 | [1] |
Visualizations
Signaling Pathway Diagram
Caption: General signaling pathway leading to substrate thiophosphorylation and PNBM labeling.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for PNBM-based kinase substrate detection.
Logical Relationship Diagram
Caption: Logical relationships of components in the PNBM kinase substrate assay.
References
Application Notes and Protocols for Immunoprecipitation using p-Nitrobenzyl Mesylate (PNBM) Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of direct kinase substrates is a pivotal step in elucidating cellular signaling pathways and discovering novel therapeutic targets. A powerful method for achieving this involves the use of ATP analogs, such as adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS), in in vitro kinase assays. Kinases transfer the thiophosphate group from ATPγS to their substrates. This modified substrate can then be specifically targeted for enrichment and identification. p-Nitrobenzyl mesylate (PNBM) is a key reagent in this workflow, acting as a thiol-specific alkylating agent.[1] PNBM covalently modifies the thiophosphorylated residue, creating a unique thiophosphate ester epitope. This epitope is then recognized by a specific antibody, enabling the immunoprecipitation and subsequent analysis of the kinase's direct substrates.[2][3] This technique offers a robust and specific method for substrate discovery, moving beyond simple interaction-based assays to identify proteins that are directly phosphorylated by a kinase of interest.
Data Presentation
The following table summarizes representative quantitative data obtained from a large-scale kinase substrate discovery experiment using a chemical genetics approach coupled with mass spectrometry. While the original study utilized an analog-sensitive kinase with a modified ATP analog, the principles of substrate labeling and quantitative mass spectrometric analysis are directly comparable to the PNBM-based workflow. The data showcases the identification of substrates for the kinase ERK2 and the quantification of their phosphorylation levels upon kinase activation, presented as a ratio of "heavy" (kinase-active) to "light" (kinase-inactive) SILAC-labeled peptides.
| Substrate Protein | Phosphorylated Peptide | Fold Change (Heavy/Light Ratio) |
| ETV3 | R.LSAS(ph)PQPSPTAAGR.A | >100 |
| IRS2 | R.GLS(ph)PTSSDK.S | 50 |
| MFF | K.SPS(ph)PLPR.T | 30 |
| TJP2 | R.LGS(ph)PASYR.S | 20 |
| CDC42EP1 | K.SVS(ph)PTPIPGSR.S | 10 |
| hnRNP H1 | R.SGS(ph)PGR.S | 5 |
This table is a representative sample adapted from supplementary data in Carlson, S. M., et al. (2011). Science Signaling, 4(196), rs11.
Experimental Protocols
This section provides a detailed methodology for the identification of kinase substrates using PNBM-based immunoprecipitation.
Part 1: In Vitro Kinase Assay with ATPγS
This initial step involves the enzymatic transfer of a thiophosphate group from ATPγS to the substrates of the kinase of interest.
Materials:
-
Purified active kinase of interest
-
Substrate-containing sample (e.g., cell lysate, purified protein)
-
5X Kinase Reaction Buffer (specific composition may vary depending on the kinase, but a general buffer is 125 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.25% NP-40, 5 mM DTT)
-
ATPγS (10 mM stock solution)
-
EDTA (0.5 M stock solution, pH 8.0)
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 50 µL reaction, combine:
-
10 µL of 5X Kinase Reaction Buffer
-
X µL of purified active kinase (amount to be optimized for each kinase)
-
Y µL of substrate-containing sample (e.g., 50-100 µg of cell lysate)
-
Make up the volume to 45 µL with nuclease-free water.
-
-
Initiate the reaction by adding 5 µL of 1 mM ATPγS (final concentration 100 µM).
-
Incubate the reaction at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase's activity.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.[2]
Part 2: Alkylation of Thiophosphorylated Proteins with PNBM
This step creates the unique epitope for antibody recognition.
Materials:
-
This compound (PNBM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Kinase reaction from Part 1
Procedure:
-
Prepare a 50 mM stock solution of PNBM in DMSO. This should be made fresh before use.[1]
-
Add 2.5 µL of the 50 mM PNBM stock solution to the 50 µL kinase reaction (final concentration 2.5 mM).[2][3]
-
Incubate at room temperature for 1-2 hours with gentle rotation.[2]
Part 3: Removal of Excess PNBM
Excess PNBM can interfere with subsequent antibody binding and must be removed.
Materials:
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
Procedure:
-
Equilibrate the size-exclusion column with RIPA buffer according to the manufacturer's instructions.
-
Apply the PNBM-treated sample to the column.
-
Elute the protein fraction with RIPA buffer.
-
Collect fractions and identify the protein-containing fractions using a protein assay (e.g., Bradford assay). Pool the protein-containing fractions.
Part 4: Immunoprecipitation of Alkylated Substrates
This final step enriches for the PNBM-tagged kinase substrates.
Materials:
-
PNBM-treated and purified protein sample from Part 3
-
Anti-thiophosphate ester antibody (e.g., clone 51-8)
-
Protein A/G magnetic beads
-
RIPA Buffer
-
Wash Buffer (e.g., RIPA buffer or a modification with higher salt concentration)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the protein sample with protein A/G magnetic beads for 1 hour at 4°C. Remove the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add the anti-thiophosphate ester antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point is 1-2 µg of antibody per 1 mg of total protein.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 50 µL of 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant, which contains the enriched thiophosphorylated substrates. The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for PNBM-based immunoprecipitation.
Caption: Simplified JNK signaling pathway.
References
- 1. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for reporting quantitative mass spectrometry based experiments in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Cysteine Thiol with the p-Nitrobenzyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection and deprotection of cysteine's thiol group is a cornerstone of modern peptide and protein chemistry, particularly in the synthesis of complex biomolecules with multiple disulfide bonds. The choice of protecting group is dictated by its stability under various reaction conditions and the orthogonality of its removal. The p-nitrobenzyl (PNB) group offers a robust and stable option for cysteine thiol protection, demonstrating significant advantages in specific synthetic strategies.
The PNB group exhibits exceptional stability under strongly acidic conditions, such as neat trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), which are commonly used in solid-phase peptide synthesis (SPPS), particularly with Boc-chemistry.[1][2][3][4] This stability profile makes it a superior alternative to more acid-labile groups like acetamidomethyl (Acm) and trimethylacetamidomethyl (Tacm) in many applications.[1][3][4] Its removal is achieved through a distinct two-step reductive and oxidative sequence, rendering it orthogonal to both acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[1][3][4] These characteristics make the PNB group an invaluable tool for the regioselective formation of disulfide bonds in the synthesis of complex peptides such as conotoxins.
Data Presentation
Table 1: Stability of Cysteine Thiol Protecting Groups
| Protecting Group | Condition | Temperature | Time | Stability |
| p-Nitrobenzyl (PNB) | Neat Trifluoroacetic Acid (TFA) | 25, 40, 50, 60 °C | 1 h | Intact [1][2][3][4] |
| p-Nitrobenzyl (PNB) | Hydrogen Fluoride (HF) | 0 °C | 1 h | Intact [1][2][4] |
| p-Nitrobenzyl (PNB) | 20% Piperidine in DMF | Room Temperature | Standard Fmoc deprotection cycles | Stable |
| Acetamidomethyl (Acm) | Neat Trifluoroacetic Acid (TFA) | > 25 °C | 1 h | Significant Loss[1][2][3][4] |
| Trimethylacetamidomethyl (Tacm) | Neat Trifluoroacetic Acid (TFA) | > 25 °C | 1 h | Significant Loss[1][2][3][4] |
Table 2: Orthogonality of the p-Nitrobenzyl (PNB) Protecting Group
| Protecting Group Family | Representative Group(s) | PNB Stability to Removal Conditions | Orthogonal? |
| Acid-Labile (Boc-strategy) | Boc, Trityl (Trt), tert-Butyl (tBu) | Stable to TFA, HF[1][2][3][4] | Yes |
| Base-Labile (Fmoc-strategy) | Fmoc | Stable to 20% Piperidine/DMF | Yes |
| Photolabile | o-Nitrobenzyl (oNB) | Stable to photolysis conditions for oNB | Yes |
| Reductive/Oxidative | p-Nitrobenzyl (PNB) | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of S-p-Nitrobenzyl-L-cysteine
This protocol describes the direct alkylation of the cysteine thiol with p-nitrobenzyl bromide.
Materials:
-
L-cysteine
-
p-Nitrobenzyl bromide
-
Ammonia (B1221849) solution (e.g., 2 M)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve L-cysteine in a minimal amount of aqueous ammonia solution in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of p-nitrobenzyl bromide in ethanol.
-
Slowly add the ethanolic solution of p-nitrobenzyl bromide to the stirring L-cysteine solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure S-p-nitrobenzyl-L-cysteine.
-
Dry the product under vacuum. Typical yields for S-alkylation reactions of this type are generally good to high.
Protocol 2: Deprotection of S-p-Nitrobenzyl-L-cysteine
The deprotection is a two-step process involving the reduction of the nitro group followed by oxidative cleavage to form a disulfide bond.
Step A: Reduction of the Nitro Group
This can be performed in solution or on a solid-phase support.
Method 2A(i): Reduction in Solution with Zinc
-
Dissolve the S-p-nitrobenzyl-cysteine-containing peptide in acetic acid.
-
Add an excess of zinc dust (e.g., 10-20 equivalents) to the solution.
-
Stir the suspension at room temperature for 2-4 hours. Monitor the reaction by HPLC-MS to confirm the conversion to the S-p-aminobenzyl intermediate.
-
Filter off the excess zinc and wash with acetic acid. The filtrate containing the S-p-aminobenzyl-cysteine peptide is used directly in the next step.
Method 2A(ii): Reduction on Solid Support with Tin(II) Chloride
-
Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, e.g., 5-10 equivalents) in DMF with a catalytic amount of concentrated HCl.
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), to remove tin salts.
Step B: Oxidative Cleavage and Disulfide Bond Formation
-
Dissolve the peptide from Step A (either from solution or after cleavage from the resin) in a suitable solvent such as acetic acid or a mixture of acetonitrile (B52724) and water.
-
Add a solution of iodine (I₂) (e.g., 10-fold excess in methanol (B129727) or acetic acid) dropwise while stirring until a persistent yellow-brown color remains.
-
Stir the reaction for 30-60 minutes at room temperature.[5]
-
Monitor the formation of the disulfide bond by HPLC-MS.
-
Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate (B1220275) or ascorbic acid dropwise until the solution becomes colorless.[5][6]
-
Purify the resulting disulfide-linked peptide by preparative HPLC.
Mandatory Visualizations
Workflow for Regioselective Disulfide Bond Formation
The following diagram illustrates a hypothetical workflow for the synthesis of a three-disulfide bond conotoxin using an orthogonal protection strategy that includes the p-nitrobenzyl group. This strategy allows for the sequential and controlled formation of each disulfide bridge.
Caption: Orthogonal synthesis of a three-disulfide conotoxin.
Logical Relationship of PNB Group Removal
This diagram outlines the logical steps required for the deprotection of a PNB-protected cysteine and subsequent disulfide bond formation.
Caption: Two-step deprotection of PNB-protected cysteine.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of the p-Nitrobenzyl (pNB) Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-nitrobenzyl (pNB) group is a versatile protecting group for carboxylic acids, amines, and other functional groups in peptide synthesis. Its stability to the acidic conditions typically used for the removal of Boc groups and the basic conditions for Fmoc group removal makes it an orthogonal protecting group, allowing for selective deprotection strategies in the synthesis of complex peptides. This document provides detailed application notes and protocols for the deprotection of the pNB group, focusing on methods compatible with solid-phase peptide synthesis (SPPS).
The primary mechanism for the deprotection of the pNB group involves the reduction of the nitro functionality to an amine. This is followed by a spontaneous 1,6-elimination reaction that liberates the deprotected functional group and a p-aminobenzyl derivative.
Deprotection Methods
Several methods are available for the deprotection of the pNB group, with the most common being reductive cleavage using tin(II) chloride (SnCl₂), catalytic transfer hydrogenation, and photolysis. The choice of method depends on the specific peptide sequence, the presence of other protecting groups, and the desired reaction conditions.
Summary of p-Nitrobenzyl Deprotection Methods
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Yield (%) | Purity | Key Considerations |
| Reduction with Tin(II) Chloride | SnCl₂, Phenol (B47542), Acetic Acid in DMF | 1-4 hours | 70-95% | Good to Excellent | Effective for on-resin deprotection in SPPS. Yellow by-products may require a washing step with benzenesulfinic acid for removal.[1][2] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium (B1175870) Formate (B1220265) in Methanol or DMF | 1-2 hours | 88-100% | Excellent | Mild conditions, high yields, and clean reaction. The catalyst is filtered off post-reaction.[1] |
| Photolysis | UV light (e.g., 340-365 nm) in a suitable solvent | 2-4 hours | 69-98% | Good to Excellent | A reagent-free method that avoids harsh chemicals. Requires specialized photochemical equipment. Side reactions with the nitrosobenzaldehyde by-product can occur.[3] |
Deprotection Mechanism: Reductive Cleavage
The deprotection of the p-nitrobenzyl group via reduction proceeds through a two-step mechanism. The first step is the reduction of the nitro group to an amine. The resulting p-aminobenzyl derivative is unstable and undergoes a spontaneous 1,6-elimination to release the deprotected functional group.
Caption: General mechanism for the reductive deprotection of the p-nitrobenzyl group.
Experimental Protocols
The following are detailed protocols for the deprotection of p-nitrobenzyl protected peptides. These protocols are intended for use by trained researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: On-Resin Deprotection using Tin(II) Chloride
This protocol is suitable for the deprotection of pNB groups on a peptide synthesized on a solid support (e.g., Wang resin) using Fmoc-based chemistry.[1][2]
Materials:
-
pNB-protected peptide-resin
-
Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Glacial acetic acid (HOAc)
-
Benzenesulfinic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid Phase Extraction (SPE) syringe or reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the pNB-protected peptide-resin (100 mg) in DMF (2 mL) for 30 minutes in an SPE syringe.
-
Deprotection Cocktail Preparation: Prepare the deprotection cocktail by dissolving SnCl₂·2H₂O (1 M), phenol (0.5 M), and acetic acid (0.5 M) in DMF.
-
Deprotection Reaction: Drain the DMF from the resin. Add the deprotection cocktail (2 mL) to the resin and shake the mixture at room temperature for 2-4 hours.
-
Washing: Drain the deprotection cocktail. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
(Optional) Removal of Yellow By-products: If a yellow coloration persists on the resin, wash with a solution of benzenesulfinic acid (0.1 M) in DMF (2 x 2 mL) for 15 minutes each.[1][2]
-
Final Washes: Wash the resin again with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum. The deprotected peptide is now ready for the next coupling step or for cleavage from the resin.
Caption: Experimental workflow for on-resin pNB deprotection using SnCl₂.
Protocol 2: Catalytic Transfer Hydrogenation
This method is suitable for the deprotection of pNB groups in solution after the peptide has been cleaved from the resin, or for peptides synthesized in solution.[1]
Materials:
-
pNB-protected peptide
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the pNB-protected peptide (100 mg) in MeOH or DMF (5 mL) in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (10 mg, 10% w/w) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or DMF).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide. Further purification can be performed by HPLC if necessary.
Protocol 3: Photolytic Deprotection
This protocol describes a general procedure for the photolytic cleavage of a pNB ester. The specific setup may vary depending on the available photochemical reactor.[3]
Materials:
-
pNB-protected peptide
-
Suitable solvent (e.g., methanol, dioxane, or a mixture)
-
Photochemical reactor with a UV lamp (e.g., emitting at 340-365 nm)
-
Quartz reaction vessel
Procedure:
-
Sample Preparation: Dissolve the pNB-protected peptide in the chosen solvent in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with UV light (e.g., 340-365 nm) with stirring.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, remove the solvent under reduced pressure. The crude deprotected peptide can be purified by chromatography.
Conclusion
The deprotection of the p-nitrobenzyl group is a critical step in peptide synthesis strategies that utilize this orthogonal protecting group. The choice of deprotection method should be carefully considered based on the specific requirements of the synthesis. The protocols provided here offer reliable methods for the efficient removal of the pNB group, enabling the successful synthesis of complex peptides for research and drug development.
References
Application Notes and Protocols for Chemoproteomic Analysis using p-Nitrobenzyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrobenzyl mesylate (PNBM) is a valuable chemoproteomic reagent for the identification and characterization of direct kinase substrates. This thiol-reactive compound enables the covalent labeling of thiophosphorylated proteins, creating a unique epitope that can be specifically targeted for enrichment and identification. This technology, often referred to as the "semisynthetic epitope" method, provides a powerful tool for dissecting complex signaling pathways and validating drug targets.
The workflow involves a two-step process. First, an analog-sensitive (AS) kinase, engineered to utilize a bulky ATP analog (ATPγS), catalyzes the transfer of a thiophosphate group onto its direct substrates. Subsequently, PNBM is used to alkylate the newly installed thiophosphate, rendering it recognizable by a specific antibody for downstream applications such as immunoprecipitation and mass spectrometry-based identification.[1][2]
Key Applications
-
Direct Kinase Substrate Identification: Elucidate the direct downstream targets of a specific kinase within a complex proteome.[1][2]
-
Signaling Pathway Elucidation: Map novel kinase-substrate relationships to build a more comprehensive understanding of cellular signaling networks.
-
Drug Target Validation: Confirm that a small molecule inhibitor modulates the activity of its intended kinase target by observing changes in substrate phosphorylation.
-
Off-Target Profiling: Identify unintended kinase targets of a drug by assessing its impact on the phosphorylation of a broad range of substrates.
Data Presentation
Table 1: Properties of this compound (PNBM)
| Property | Value | Reference |
| Molecular Weight | 231.23 Da | [3][4] |
| Purity | >98% (HPLC) | [3][4] |
| Appearance | White to beige powder | [3] |
| Solubility | Soluble in DMSO to 100 mM | [4] |
| Storage | Store at -20°C, desiccated | [3] |
Table 2: Example Quantitative Mass Spectrometry Data for Kinase Substrate Identification
This table provides a representative example of how quantitative data from a PNBM-based chemoproteomic experiment might be presented. The fold change represents the enrichment of a phosphopeptide in the presence of an active kinase compared to a control.
| Protein | Phosphorylation Site | Kinase | Fold Change (+Kinase/-Kinase) | p-value |
| c-Jun | Ser63/73 | JNK1 | 15.2 | <0.001 |
| ATF2 | Thr71 | JNK1 | 12.5 | <0.001 |
| ETV3 | Multiple | ERK2 | 8.9 | <0.005 |
| GSK3β | Ser9 | AKT1 | 20.1 | <0.001 |
| FOXO3 | Thr32 | AKT1 | 18.7 | <0.001 |
Note: The data presented in this table is illustrative and compiled from multiple sources discussing the substrates of the respective kinases.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with ATPγS
This protocol describes the thiophosphorylation of substrates using an analog-sensitive kinase.
Materials:
-
Analog-sensitive (AS) kinase of interest
-
Substrate protein or cell lysate
-
5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
ATPγS (adenosine 5'-[γ-thio]triphosphate)
-
PNBM (this compound)
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of ATPγS in a suitable buffer.
-
Set up the kinase reaction in a microcentrifuge tube on ice:
-
X µL AS Kinase
-
Y µL Substrate (protein or cell lysate)
-
10 µL 5X Kinase Buffer
-
1 µL 10 mM ATPγS (final concentration 200 µM)
-
ddH₂O to a final volume of 50 µL
-
-
Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
Protocol 2: Alkylation with this compound (PNBM)
This protocol describes the alkylation of the thiophosphorylated substrates.
Materials:
-
Completed kinase reaction from Protocol 1
-
50 mM PNBM in DMSO
Procedure:
-
To the 50 µL kinase reaction, add 2.5 µL of 50 mM PNBM stock solution (final concentration of 2.5 mM PNBM).
-
Vortex briefly to mix.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
The sample is now ready for downstream analysis, such as Western blotting or immunoprecipitation.
Protocol 3: Immunoprecipitation of Alkylated Substrates
This protocol describes the enrichment of PNBM-tagged proteins using a thiophosphate ester-specific antibody.
Materials:
-
Alkylated kinase reaction from Protocol 2
-
RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Thiophosphate ester-specific antibody
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Dilute the 52.5 µL alkylated reaction mixture with 447.5 µL of cold RIPA buffer to a final volume of 500 µL.
-
Add 1-2 µg of the thiophosphate ester-specific antibody and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 20 µL of a 50% slurry of Protein A/G agarose beads and incubate for an additional 1 hour at 4°C with gentle rotation.
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three times with 1 mL of cold Wash Buffer.
-
After the final wash, remove all supernatant and add 30 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the sample for 5 minutes at 95°C to elute the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE and subsequent analysis (e.g., Western blotting or mass spectrometry).
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol provides a general workflow for preparing immunoprecipitated samples for mass spectrometry analysis.
Materials:
-
Eluted sample from Protocol 3
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
In-gel or In-solution Digestion:
-
In-gel: Run the eluate on an SDS-PAGE gel, excise the protein band(s) of interest, and perform in-gel tryptic digestion.
-
In-solution: Reduce the disulfide bonds in the eluate with DTT (5 mM final concentration) for 30 minutes at 56°C. Alkylate the free thiols with IAA (15 mM final concentration) for 30 minutes at room temperature in the dark. Quench the reaction with DTT.
-
-
Tryptic Digestion: Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture with formic acid to a final concentration of 0.1%. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Experimental workflow for PNBM-based chemoproteomics.
Caption: A generalized signaling network highlighting kinase-substrate relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse roles for the mitogen-activated protein kinase ERK2 revealed by high-throughput target identification [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Alkylation of Thiophosphorylated Proteins with PNBM
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of direct kinase substrates is a pivotal step in elucidating signal transduction pathways, which is fundamental for both basic research and drug development. A powerful chemical genetics approach to covalently label kinase substrates involves the use of analog-sensitive (AS) kinases that can utilize bulky ATP analogs like ATP-gamma-S (ATPγS) to thiophosphorylate their substrates. The introduced thiophosphate group can then be specifically and covalently tagged with an alkylating agent, p-nitrobenzyl mesylate (PNBM). This modification creates a unique epitope that can be recognized by a specific antibody, allowing for the detection and purification of direct kinase substrates.[1][2][3] This method provides a robust and sensitive tool for kinase substrate discovery and validation.
These application notes provide detailed protocols for the in situ alkylation of thiophosphorylated proteins with PNBM, followed by downstream analysis using Western blotting and immunoprecipitation.
Signaling Pathway Context: Kinase Substrate Labeling
The overall strategy involves a two-step process to label the substrates of a specific kinase of interest. First, the kinase transfers a thiophosphate group from ATPγS to its substrate(s). Subsequently, the thiophosphate is alkylated with PNBM, creating a stable thiophosphate ester that can be detected by a specific antibody.
Experimental Protocols
Materials Required
-
ATP-gamma-S (ATPγS)
-
This compound (PNBM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Kinase of interest and its substrate
-
Kinase reaction buffer
-
EDTA
-
SDS-PAGE supplies
-
Western Blotting supplies
-
Anti-thiophosphate ester antibody (e.g., clone 51-8)
-
Immunoprecipitation reagents (e.g., Protein A/G agarose (B213101) beads)
-
RIPA buffer
Protocol 1: In Vitro Kinase Reaction and PNBM Alkylation
This protocol describes the thiophosphorylation of a substrate in a purified system or in cell lysate, followed by PNBM alkylation.
1. Kinase Reaction: a. Set up the kinase reaction in a microcentrifuge tube. A typical reaction may contain the kinase, substrate, and kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT - see note below ). b. In place of ATP, add ATPγS to a final concentration of 100 µM. c. Include a negative control reaction without ATPγS or without the kinase. d. Incubate the reaction at 30°C for 30-60 minutes. The timing can be optimized for the specific kinase. e. To stop the reaction, add EDTA to a final concentration that is twice the concentration of the metal ion (e.g., 20 mM EDTA if 10 mM MgCl₂ was used).[4]
Note on Thiol-Containing Additives: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM alkylating reagent.[4] If higher concentrations are necessary, the PNBM concentration in the alkylation step should be increased.[4]
2. PNBM Alkylation: a. Prepare a fresh 50 mM stock solution of PNBM in DMSO (12 mg/mL).[4][5] Vortex to dissolve. b. Add the 50 mM PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM.[4][5][6] For a 30 µl kinase reaction, add 1.5 µl of 50 mM PNBM.[4] c. If the kinase reaction contained more than 0.5 mM of thiol additives, increase the final PNBM concentration to 5 mM.[4] d. Vortex the sample briefly and incubate at room temperature for 1-2 hours.[4][6] Alternatively, the alkylation can be performed overnight at 4°C.[4] Some precipitation may occur, which is normal.[4]
3. Sample Preparation for Downstream Analysis: a. For Western blot analysis, add 5X SDS-PAGE sample buffer to the alkylated reaction to a final concentration of 1X. b. Heat the samples at 95-100°C for 5 minutes. c. The samples are now ready for SDS-PAGE and Western blotting.
Protocol 2: Western Blot Analysis of PNBM-Alkylated Proteins
1. SDS-PAGE and Transfer: a. Load the prepared samples onto an SDS-PAGE gel and run to separate the proteins by size. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Immunoblotting: a. Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the anti-thiophosphate ester antibody (e.g., clone 51-8, Abcam ab92570) diluted in 5% milk in TBST (e.g., 1:5,000 dilution) overnight at 4°C.[5] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody in 5% milk in TBST for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Develop the blot using an enhanced chemiluminescence (ECL) reagent and visualize the signal.
Protocol 3: Immunoprecipitation of PNBM-Alkylated Proteins
1. Removal of Excess PNBM: a. After alkylation, centrifuge the sample at 14,000 x g for 5-10 minutes to pellet any precipitate.[4] b. Excess PNBM must be removed as it can inhibit immunoprecipitation.[6] This can be achieved using a size-exclusion column (e.g., PD-10) equilibrated with RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1.0% NP-40, 0.1% SDS, and protease inhibitors).[4][6] c. Apply the supernatant from the alkylation reaction to the column and elute with RIPA buffer.[4] d. Collect fractions and pool the protein-containing fractions (typically fractions 7-9).[4][6]
2. Immunoprecipitation: a. Pre-clear the pooled fractions by incubating with protein A/G agarose beads for 1 hour at 4°C.[4] b. Centrifuge to pellet the beads and transfer the supernatant to a new tube. c. Add the anti-thiophosphate ester antibody (IP version, e.g., Abcam ab133473) to the pre-cleared lysate.[4] The amount of antibody may need to be optimized. d. Incubate overnight at 4°C with gentle rotation.[4] e. Add fresh protein A/G agarose beads and incubate for 1-2 hours at 4°C with gentle rotation.[4] f. Pellet the beads by centrifugation and wash them 3-5 times with cold RIPA buffer.[4]
3. Elution and Analysis: a. Elute the immunoprecipitated proteins by adding 1X SDS-PAGE sample buffer and boiling for 5 minutes. b. Analyze the eluted proteins by Western blotting using the anti-thiophosphate ester antibody.
Quantitative Data Summary
| Parameter | Concentration/Condition | Source |
| Kinase Reaction | ||
| ATPγS | 100 µM (typical) | General knowledge |
| DTT in Kinase Buffer | ≤ 0.5 mM | [4] |
| Reaction Time | 30-60 minutes at 30°C | General knowledge |
| Quenching Agent | EDTA (2x metal ion concentration) | [4] |
| PNBM Alkylation | ||
| PNBM Stock Solution | 50 mM in DMSO | [4][5] |
| Final PNBM Concentration | 2.5 mM | [4][5][6] |
| Final PNBM (if >0.5mM DTT) | 5 mM | [4] |
| Alkylation Time | 1-2 hours at room temperature or overnight at 4°C | [4][6] |
| Western Blotting | ||
| Primary Antibody Dilution | 1:5,000 (ab92570) | [5] |
| Primary Antibody Incubation | Overnight at 4°C | [5] |
| Blocking Buffer | 5% non-fat milk in TBST | [5] |
| Immunoprecipitation | ||
| Antibody (IP version) | ab133473 | [4] |
| Wash Buffer | RIPA Buffer | [4] |
Experimental Workflow Diagram
Logical Relationship: Specificity of Detection
The specificity of this method relies on a series of key steps and reagents. The analog-sensitive kinase preferentially uses ATPγS, leading to the specific thiophosphorylation of its direct substrates. While PNBM can react with other nucleophiles, such as cysteine residues, the development of a monoclonal antibody that specifically recognizes the thiophosphate ester created by the reaction of PNBM with the thiophosphate group ensures that only the kinase's substrates are detected.
References
- 1. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hot off the press - Molecular BioSystems (RSC Publishing) DOI:10.1039/B709799A [pubs.rsc.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. abcam.cn [abcam.cn]
- 5. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of p-Nitrobenzyl Mesylate in Aqueous Buffers
For researchers, scientists, and drug development professionals, achieving and maintaining the desired concentration of p-nitrobenzyl mesylate (PNBM) in aqueous buffers is critical for reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the solubility of PNBM.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (PNBM)?
A1: Due to its poor aqueous solubility, the recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] PNBM is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions, typically ranging from 50 mM to 100 mM.[4][5]
Q2: How should I prepare a working solution of PNBM in an aqueous buffer from a DMSO stock solution?
A2: To prepare a working solution, the DMSO stock solution should be serially diluted into the desired aqueous buffer. It is crucial to add the DMSO stock to the buffer dropwise while vortexing or stirring to facilitate mixing and prevent precipitation. To minimize the potential for solvent-induced artifacts in your experiment, the final concentration of DMSO in the aqueous working solution should be kept as low as possible, ideally below 1% (v/v).
Q3: For how long can I store PNBM solutions?
A3: PNBM is susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. Therefore, it is strongly recommended to prepare fresh aqueous working solutions for each experiment.[4] DMSO stock solutions are more stable and can be stored for short periods. For optimal stability, store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q4: Can I use other organic solvents to prepare a stock solution?
A4: While other organic co-solvents like ethanol, acetonitrile, or dimethylformamide (DMF) can be used, DMSO is generally preferred due to its high solubilizing capacity for PNBM. If using alternative solvents, it is essential to determine the solubility of PNBM in that specific solvent and its compatibility with the experimental system.
Troubleshooting Guide
Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
Possible Causes and Solutions:
-
Final DMSO Concentration is Too Low: The aqueous buffer may not be able to accommodate the concentration of PNBM without a sufficient amount of co-solvent.
-
Solution: While aiming for a low final DMSO concentration is good practice, it might be necessary to slightly increase it. Perform a pilot experiment to determine the minimum DMSO concentration required to keep PNBM in solution at your desired working concentration.
-
-
Rapid Addition of Stock Solution: Adding the DMSO stock too quickly can lead to localized high concentrations of PNBM, causing it to precipitate before it can be adequately dispersed in the buffer.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid and efficient mixing.
-
-
Low Temperature of the Aqueous Buffer: The solubility of many compounds, including PNBM, decreases at lower temperatures.
-
Solution: Prepare the working solution at room temperature, even if the experiment will be conducted at a lower temperature. Ensure the compound is fully dissolved before cooling the solution.
-
-
Buffer Composition: Certain salts or high concentrations of buffer components can decrease the solubility of hydrophobic compounds.
-
Solution: If possible, try preparing the PNBM working solution in a different buffer system. Alternatively, you can test a lower concentration of the current buffer.
-
Quantitative Data on this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. Note that specific quantitative data for solubility in mixed aqueous-organic systems is limited in publicly available literature.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mM | [3][4][5] |
| Ethanol | ~3 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Working Solution of PNBM
This protocol provides a general guideline for preparing a 10 mM working solution of PNBM in an aqueous buffer, assuming a starting stock concentration of 100 mM in DMSO. Adjust the volumes accordingly for different desired final concentrations.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, Tris, HEPES)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 100 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of PNBM powder.
-
Dissolve the PNBM in anhydrous DMSO to a final concentration of 100 mM. For example, dissolve 23.12 mg of PNBM (MW: 231.23 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Prepare the Aqueous Working Solution:
-
Dispense the required volume of the aqueous buffer into a sterile tube. For a 1 mL final volume, use 990 µL of buffer.
-
While vortexing the buffer, slowly add 10 µL of the 100 mM PNBM stock solution dropwise.
-
Continue vortexing for at least 30 seconds to ensure complete mixing.
-
-
Final Concentration Check:
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
The final concentration of PNBM will be 1 mM, and the final concentration of DMSO will be 1% (v/v).
-
Visualizing Experimental Workflows
Logical Relationship for Solubility Troubleshooting
Caption: Troubleshooting workflow for PNBM precipitation.
Experimental Workflow for Preparing a PNBM Working Solution
Caption: Workflow for preparing a PNBM working solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ≥98% (HPLC), alkylating reagent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (PNBM) | Hello Bio [hellobio.com]
- 5. This compound, Alkylation reagent (CAS 39628-94-9) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: p-Nitrobenzyl Mesylate Reactions with Cysteine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-nitrobenzyl mesylate (PNBM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered during the experimental use of PNBM for cysteine residue modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PNBM) and what is its primary application in protein chemistry?
A1: this compound is an electrophilic alkylating agent. In protein chemistry, it is primarily used to modify cysteine residues by forming a stable thioether bond with the sulfhydryl group. This modification is often employed in studies involving protein structure and function, as well as for introducing a specific tag or label.
Q2: What is the primary mechanism of the reaction between PNBM and cysteine residues?
A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the benzylic carbon of PNBM and displacing the mesylate leaving group to form a stable S-p-nitrobenzyl-cysteine adduct.
Q3: What are the potential side reactions when using PNBM to modify proteins?
A3: While PNBM is reactive towards cysteine, it can also react with other nucleophilic amino acid residues, leading to off-target modifications. The most common side reactions involve the alkylation of:
-
Lysine (B10760008): The ε-amino group of lysine is nucleophilic and can be alkylated, especially at higher pH values.
-
Histidine: The imidazole (B134444) ring of histidine is also a potential target for alkylation.
-
Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated.
-
N-terminus: The α-amino group of the N-terminal amino acid can also react with PNBM.
The extent of these side reactions is influenced by several factors, including pH, temperature, and the molar excess of PNBM.
Q4: How does pH affect the selectivity of PNBM for cysteine residues?
A4: pH is a critical factor in controlling the selectivity of PNBM. Cysteine's thiol group has a pKa of approximately 8.5, while the ε-amino group of lysine has a pKa of around 10.5.[1][2][3] By performing the reaction at a pH between 7.0 and 8.0, a significant portion of cysteine residues will be in the more reactive thiolate form, while the majority of lysine residues will be protonated and therefore less nucleophilic. This pH range enhances the selectivity for cysteine modification.[4][5][6]
Q5: What are the potential cellular consequences of off-target protein alkylation by PNBM?
A5: Off-target alkylation by electrophilic compounds like PNBM can have significant biological consequences. These can include:
-
Alteration of Protein Function: Modification of amino acids in active sites or allosteric regions can alter enzyme activity or protein-protein interactions.
-
Induction of Cellular Stress: Widespread, non-specific protein modification can trigger cellular stress responses.
-
Modulation of Signaling Pathways: Electrophiles are known to modulate key signaling pathways, including the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway, often through the modification of critical cysteine residues on regulatory proteins.[7][8][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Cysteine Labeling | Incomplete reduction of disulfide bonds. | Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like DTT or TCEP prior to adding PNBM. If using DTT, it must be removed before adding PNBM as it will compete for the reagent. |
| PNBM degradation. | Prepare PNBM stock solutions fresh in a suitable dry solvent like DMSO and use them promptly. | |
| Incorrect pH. | Verify that the reaction buffer pH is optimal for cysteine reactivity (typically pH 7.0-8.0). | |
| Non-Specific Labeling (Off-Target Reactions) | High pH. | Lower the reaction pH to the 7.0-7.5 range to decrease the nucleophilicity of lysine and other amines. |
| High molar excess of PNBM. | Perform a titration experiment to determine the lowest effective molar excess of PNBM required for sufficient cysteine labeling. | |
| Prolonged reaction time. | Reduce the incubation time. Monitor the reaction progress to find the optimal duration. | |
| Protein Precipitation during Labeling | High concentration of organic solvent (e.g., DMSO) from PNBM stock. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <5% v/v). |
| Protein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the buffer composition is optimal for protein stability. | |
| Difficulty in Characterizing the Labeled Protein | Heterogeneity of labeling. | Optimize reaction conditions to favor mono-alkylation. Use analytical techniques like mass spectrometry to characterize the extent and sites of modification.[11][12][13][14] |
Quantitative Data Summary
The following tables provide a summary of key parameters relevant to the use of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₅S |
| Molecular Weight | 231.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents |
Table 2: General Comparison of Nucleophilicity of Amino Acid Side Chains
| Amino Acid | Nucleophilic Group | Typical pKa | Relative Reactivity towards Electrophiles |
| Cysteine | Thiol (-SH) | ~8.5 | High (especially in thiolate form) |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Moderate (increases with pH) |
| Histidine | Imidazole Ring | ~6.0 | Moderate |
| Methionine | Thioether (-S-CH₃) | N/A | Low |
Note: Relative reactivity is a generalization and can be influenced by the local protein environment and the specific electrophile.
Experimental Protocols
Protocol 1: Selective Labeling of Cysteine Residues with this compound
1. Materials:
-
Purified protein with accessible cysteine residues
-
Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM TCEP
-
Labeling Buffer: 50 mM HEPES, pH 7.2
-
This compound (PNBM) stock solution (100 mM in anhydrous DMSO)
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Desalting column
2. Procedure:
-
Protein Reduction: Dissolve the protein in Reduction Buffer to a final concentration of 1-5 mg/mL. Incubate for 1 hour at room temperature to reduce disulfide bonds.
-
Buffer Exchange: Remove the reducing agent (if DTT was used) by buffer exchange into Labeling Buffer using a desalting column. TCEP does not need to be removed.
-
Labeling Reaction: Add the PNBM stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of PNBM over the protein. The final DMSO concentration should be kept below 5% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PNBM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PNBM and quenching reagent by buffer exchange into a suitable storage buffer using a desalting column or dialysis.
-
Characterization: Confirm labeling and assess specificity using techniques such as mass spectrometry.[11][12][13][14]
Protocol 2: Mass Spectrometry Analysis of PNBM-Labeled Proteins
1. Sample Preparation:
-
Alkylate the protein sample according to Protocol 1.
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digest the protein with a suitable protease (e.g., trypsin) overnight at 37°C.
2. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
3. Data Analysis:
-
Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass modification corresponding to p-nitrobenzylation of cysteine (+135.03 Da) as a variable modification.
-
Also, search for potential off-target modifications on lysine, histidine, and methionine with the same mass shift.
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
Visualizations
References
- 1. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Protein Adduction Kinetics by Quantitative Mass Spectrometry. Competing Adduction Reactions of Glutathione-S-Transferase P1-1 with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: p-Nitrobenzyl Mesylate (PNBM) Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific alkylation by p-nitrobenzyl mesylate (PNBM) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PNBM) and what is its primary application?
A1: this compound (PNBM) is an alkylating reagent. In biomedical research, it is frequently used to covalently modify specific amino acid residues on proteins. A key application is in kinase assays, where it is used to alkylate thiophosphate groups introduced onto kinase substrates by ATP-gamma-S, allowing for their detection and identification.[1][2]
Q2: What is non-specific alkylation and why is it a concern?
A2: Non-specific alkylation refers to the covalent modification of amino acid residues other than the intended target. This is a significant concern as it can lead to protein cross-linking, loss of protein function, and the generation of misleading experimental results by incorrectly identifying interaction sites or modifying residues crucial for biological activity.
Q3: Which amino acid residues are most susceptible to alkylation by PNBM?
A3: The thiol group of cysteine is the most reactive nucleophile among amino acid side chains and is the primary target for alkylation by PNBM.[3][4] At higher pH values, the cysteine thiol is deprotonated to the more nucleophilic thiolate anion, increasing its reactivity.[5] Other nucleophilic amino acid side chains, such as histidine, lysine (B10760008), and methionine, may also be alkylated, particularly under non-optimal reaction conditions (e.g., high pH, high PNBM concentration).
Q4: How can I minimize non-specific alkylation when using PNBM?
A4: Minimizing non-specific alkylation involves optimizing several key reaction parameters:
-
pH Control: Perform the reaction at a neutral or slightly acidic pH (6.5-7.5) to favor the alkylation of highly reactive thiols over less nucleophilic amines.
-
Stoichiometry: Use the lowest effective concentration of PNBM to achieve modification of the target site.
-
Reaction Time and Temperature: Keep reaction times as short as possible and perform the reaction at room temperature or on ice to reduce the likelihood of side reactions.[1][5]
-
Quenching: Add a quenching reagent at the end of the reaction to consume any excess PNBM.
Q5: What are the recommended starting conditions for a selective alkylation experiment?
A5: For a typical protein alkylation experiment, a final PNBM concentration of 2.5 mM is a good starting point.[1] The reaction can be performed at room temperature for 1-2 hours or overnight at 4°C.[1] It is crucial to avoid thiol-containing reagents like DTT or β-mercaptoethanol in the reaction buffer, as they will be readily alkylated and consume the PNBM.[1]
Q6: How should I properly quench the alkylation reaction?
A6: To stop the reaction and prevent further non-specific modification, excess PNBM should be quenched. This can be achieved by adding a small molecule with a reactive thiol group, such as DTT, β-mercaptoethanol, or L-cysteine, to a final concentration significantly higher than the initial PNBM concentration (e.g., 20-50 mM).
Q7: How can I verify the success and specificity of my alkylation reaction?
A7: Mass spectrometry is the most powerful technique for confirming alkylation. By analyzing the intact protein or its peptide fragments after digestion, you can identify the modified residue(s) and determine the efficiency of the reaction. A successful and specific alkylation will show a mass shift corresponding to the addition of the p-nitrobenzyl group on the target residue with minimal or no modification on other residues.
Troubleshooting Guides
Problem: Low or No Alkylation of the Target Residue
| Possible Cause | Recommended Solution |
| Inactive PNBM | PNBM is sensitive to moisture. Prepare fresh stock solutions in anhydrous DMSO and store in single-use aliquots at -20°C under desiccating conditions.[2] |
| Presence of Interfering Nucleophiles | Ensure your reaction buffer does not contain thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or high concentrations of other nucleophiles (e.g., Tris buffer).[1] Use a non-nucleophilic buffer like HEPES or PBS. |
| Incorrect pH | For thiol-specific alkylation, ensure the pH is between 6.5 and 7.5. If the target is a thiophosphate, the reaction is less pH-dependent but should still be controlled. |
| Insufficient PNBM Concentration or Reaction Time | Increase the final concentration of PNBM in increments (e.g., to 5 mM) or extend the reaction time. Monitor the reaction to avoid excessive non-specific alkylation. |
| Target Residue is Inaccessible | The target residue may be buried within the protein's three-dimensional structure. Consider performing the alkylation under partially denaturing conditions, but be aware this can increase non-specific alkylation. |
Problem: Significant Non-Specific Alkylation Observed
| Possible Cause | Recommended Solution |
| pH is too High | A high pH (>8.0) deprotonates the amino groups of lysine and the imidazole (B134444) ring of histidine, increasing their nucleophilicity and susceptibility to alkylation. Lower the reaction pH to 7.0-7.5. |
| Excessive PNBM Concentration | A high concentration of PNBM can drive reactions with less reactive nucleophiles. Reduce the PNBM concentration to the lowest level that provides acceptable target modification. |
| Prolonged Reaction Time or High Temperature | Extended reaction times or elevated temperatures can promote side reactions. Shorten the incubation time and/or perform the reaction at a lower temperature (e.g., 4°C).[1][5] |
| Inadequate Quenching | Ensure the quenching reagent is added at a sufficient concentration and allowed to react long enough to consume all excess PNBM. |
Problem: Protein Precipitation During Alkylation
| Possible Cause | Recommended Solution |
| High Concentration of DMSO | The PNBM stock solution is prepared in DMSO. Adding a large volume of this stock can denature and precipitate the protein. Keep the final DMSO concentration below 5% (v/v).[1] |
| Protein Instability | The protein may be unstable under the reaction conditions (pH, temperature). Ensure the protein is in a buffer that promotes its stability. |
| PNBM-Induced Cross-linking | Extensive non-specific alkylation can lead to intermolecular cross-linking and precipitation. Optimize the reaction conditions to improve specificity as described above. |
Experimental Protocols
Protocol 1: Preparation of PNBM Stock Solution
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) as PNBM is a potent alkylating agent.
-
To prepare a 50 mM stock solution, dissolve 11.56 mg of PNBM (MW: 231.23 g/mol ) in 1 mL of anhydrous DMSO.[1][2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store the aliquots at -20°C under desiccating conditions.[2]
Protocol 2: General Protocol for Selective Protein Alkylation
-
Prepare your protein sample in a suitable, non-nucleophilic buffer (e.g., HEPES, PBS) at a pH between 6.5 and 7.5.
-
Thaw a single-use aliquot of the 50 mM PNBM stock solution immediately before use.
-
Add the PNBM stock solution to the protein sample to achieve the desired final concentration (e.g., a 1:20 dilution for a final concentration of 2.5 mM PNBM and 5% DMSO).[1]
-
Include a negative control sample that contains the same concentration of DMSO but no PNBM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing during incubation is recommended.[1]
-
Quench the reaction as described in Protocol 3.
Protocol 3: Quenching the Alkylation Reaction
-
Prepare a stock solution of a quenching reagent (e.g., 1 M DTT in water).
-
At the end of the alkylation reaction, add the quenching reagent to a final concentration of 20-50 mM.
-
Incubate for at least 15-30 minutes at room temperature to ensure all excess PNBM is consumed.
-
The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for minimizing non-specific alkylation.
Caption: Decision tree for troubleshooting non-specific alkylation.
Caption: Reaction scheme of PNBM with a cysteine residue.
References
- 1. abcam.cn [abcam.cn]
- 2. This compound, Alkylation reagent (CAS 39628-94-9) | Abcam [abcam.com]
- 3. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing p-Nitrobenzyl Mesylate (PNBM) Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of p-nitrobenzyl mesylate (PNBM) in kinase assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during kinase assays involving PNBM.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal on Western Blot | 1. Incomplete Alkylation: The PNBM concentration may be too low to efficiently alkylate all thiophosphorylated substrates. | 1. Optimize PNBM Concentration: Start with a final concentration of 2.5 mM PNBM in the reaction. If the signal is weak, consider performing a titration from 2.5 mM to 5 mM. 2. Increase Incubation Time: Extend the alkylation incubation time from 1-2 hours at room temperature to overnight at 4°C. |
| 2. Presence of Thiol-Containing Reagents: Reagents like Dithiothreitol (DTT) in the kinase buffer can react with and consume PNBM, reducing its availability for alkylation. | 1. Limit Thiol Reagents: If possible, keep the concentration of thiol-containing additives in the kinase reaction buffer below 0.5 mM. 2. Increase PNBM Concentration: If higher concentrations of thiol reagents are necessary, increase the final PNBM concentration to 5 mM. | |
| 3. Inefficient Kinase Activity: The kinase may not be efficiently utilizing ATPγS, leading to low levels of thiophosphorylated substrate. | 1. Verify Kinase Activity: Confirm that your kinase of interest can utilize ATPγS as a phosphodonor. This can be tested by performing a kinase assay with radiolabeled ATPγS. 2. Optimize Kinase Reaction Conditions: Ensure optimal buffer conditions, temperature, and incubation time for your specific kinase. | |
| High Background on Western Blot | 1. Non-Specific Antibody Binding: The anti-thiophosphate ester antibody may be cross-reacting with other proteins or with PNBM itself. | 1. Optimize Antibody Dilution: Titrate the primary antibody concentration to find the optimal balance between signal and background. A typical starting dilution is 1:5,000. 2. Blocking Conditions: Use 5% non-fat milk in TBST for blocking, as BSA can sometimes be a substrate for kinases and lead to background. 3. Thorough Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| 2. Off-Target Alkylation: PNBM is an alkylating agent and can react with other nucleophilic residues on proteins, such as cysteine thiols.[1][2] | 1. Use a Specific Antibody: Employ a well-validated antibody, such as the rabbit monoclonal clone 51-8, which is designed to specifically recognize the thiophosphate ester epitope and not other alkylated residues.[1][3][4] 2. Include Proper Controls: Always run a control reaction that includes PNBM but no ATPγS. This will help identify any background signal resulting from non-specific PNBM reactions. | |
| Precipitation Observed During Alkylation | 1. PNBM Solubility: High concentrations of PNBM may lead to some precipitation during the alkylation step. | This is a normal observation and should not significantly impact the results of a Western blot analysis. If desired, the precipitate can be removed by centrifugation after the alkylation is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (PNBM) in a kinase assay?
A1: PNBM is an alkylating agent used in a two-step method to identify direct kinase substrates.[1][5] First, a kinase transfers a thiophosphate group from an ATP analog, ATPγS, to its substrate.[3] In the second step, PNBM alkylates the thiophosphorylated residue, creating a stable thiophosphate ester epitope.[1][3] This newly formed, unique epitope can then be specifically recognized by an anti-thiophosphate ester antibody for detection or immunoprecipitation.[1][2][5]
Q2: What is the recommended starting concentration for PNBM?
A2: A final concentration of 2.5 mM PNBM is a widely used and effective starting point for most in vitro kinase assays.[4]
Q3: When should I consider increasing the PNBM concentration?
A3: You should consider increasing the PNBM concentration to 5 mM if your kinase reaction buffer contains more than 0.5 mM of thiol-containing reagents like DTT. These reagents can react with PNBM and reduce its effective concentration for alkylating the thiophosphorylated substrate.
Q4: Can PNBM react with other molecules in my sample?
A4: Yes, as an alkylating agent, PNBM can react with other nucleophilic groups present in a complex protein lysate, most notably the thiol groups of cysteine residues.[1][2] This is why it is crucial to use a highly specific antibody that can distinguish between the desired thiophosphate ester and other off-target alkylation products to minimize background signal.[1][2]
Q5: How should I prepare and store my PNBM stock solution?
A5: It is recommended to prepare a 50 mM stock solution of PNBM in DMSO. This stock solution can be aliquoted and stored at -20°C for future use to avoid repeated freeze-thaw cycles.
Experimental Protocols
Detailed Protocol for In Vitro Kinase Assay and PNBM Alkylation
This protocol is adapted from established methodologies for identifying direct kinase substrates.[5]
1. Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Purified active kinase
-
Specific substrate protein or peptide
-
Kinase reaction buffer (ensure thiol-containing reagents are <0.5 mM)
-
10 mM MgCl₂
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
2. Initiation of Kinase Reaction:
-
To start the reaction, add ATPγS to a final concentration of 100 µM.
-
Include a negative control reaction with no ATPγS.
-
Incubate the reaction at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase.
3. Termination of Kinase Reaction (Optional):
-
To stop the kinase reaction at a specific time point, add EDTA to a final concentration that is twice the concentration of MgCl₂ (e.g., 20 mM EDTA for 10 mM MgCl₂).
4. PNBM Alkylation:
-
Prepare a 50 mM stock solution of PNBM in DMSO.
-
Add the 50 mM PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM. For a 30 µL kinase reaction, this would be 1.5 µL of the 50 mM stock.
-
If the kinase buffer contains >0.5 mM DTT or other thiol reagents, increase the final PNBM concentration to 5 mM.
-
Vortex the sample briefly.
-
Incubate at room temperature for 1-2 hours or overnight at 4°C with gentle rotation.
5. Sample Preparation for Western Blot:
-
After alkylation, add 4X SDS-PAGE loading buffer to the reaction mixture to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blot analysis using an anti-thiophosphate ester antibody.
Visualizations
Caption: A simplified diagram of a generic kinase signaling cascade.
Caption: Step-by-step workflow for the kinase assay and PNBM alkylation.
References
- 1. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Thiophosphate ester antibody [51-8] (ab92570) | Abcam [abcam.com]
- 5. A semisynthetic epitope for kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in western blots with anti-thiophosphate ester antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Western blots when using anti-thiophosphate ester antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the use of an anti-thiophosphate ester antibody?
The anti-thiophosphate ester antibody is a powerful tool for identifying direct substrates of kinases. The technique involves a multi-step process:
-
In Vitro Kinase Assay with ATPγS: A kinase of interest is incubated with its potential substrate in the presence of an ATP analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS). The kinase transfers the thiophosphate group from ATPγS to serine, threonine, or tyrosine residues on the substrate.[1]
-
Alkylation: The resulting thiophosphorylated protein is then alkylated, commonly with p-nitrobenzyl mesylate (PNBM). This reaction creates a stable thiophosphate ester epitope.[1]
-
Immunodetection: This newly formed, stable epitope is specifically recognized by the anti-thiophosphate ester antibody in a Western blot.[1]
A strong signal should only be observed in lanes where the kinase, substrate, ATPγS, and PNBM are all present.[1]
Q2: What are the critical controls to include in my experiment?
To ensure the specificity of the signal and troubleshoot potential issues, the following controls are essential:
-
No Kinase Control: Omit the kinase from the reaction to check for non-enzymatic thiophosphorylation or background signal.[1]
-
No ATPγS Control: Replace ATPγS with regular ATP to confirm that the antibody is not cross-reacting with phosphorylated proteins.[1]
-
No Substrate Control: Omit the substrate to check for kinase autothiophosphorylation.[1]
-
No PNBM Control: Include a sample that has been thiophosphorylated but not alkylated with PNBM to ensure the antibody is specifically recognizing the thiophosphate ester and not the thiophosphate alone.[1]
-
Positive Control: If available, use a known substrate for your kinase of interest to confirm that the experimental setup is working correctly.[2][3]
Troubleshooting Guide: Low Signal in Western Blots
Low or no signal is a common issue in Western blotting. The following table provides a structured guide to systematically troubleshoot the potential causes.
| Potential Cause | Recommended Solution | Further Considerations |
| Inefficient Thiophosphorylation Reaction | Optimize the in vitro kinase assay conditions, including incubation time (e.g., 30-60 minutes at 30°C) and the concentration of kinase, substrate, and ATPγS.[1] | The optimal conditions will be specific to your kinase and substrate.[1] |
| Incomplete Alkylation | Ensure complete alkylation by incubating with a sufficient concentration of PNBM (e.g., 2.5 mM) for an adequate amount of time (e.g., 1-2 hours at room temperature).[1] | The kinase reaction should be stopped, for instance by adding EDTA, before adding PNBM.[1] |
| Suboptimal Primary Antibody Concentration | The concentration of the anti-thiophosphate ester antibody may be too low. Increase the antibody concentration incrementally. A typical starting dilution is 1:5000.[1][4] | Perform a dot blot to determine the optimal antibody concentration.[2][3][5] |
| Insufficient Protein Load | The amount of substrate protein loaded on the gel may be too low. Increase the amount of protein loaded per lane.[2][6][7] | For low abundance targets, consider enriching the protein of interest via immunoprecipitation before running the Western blot.[2][3] |
| Inefficient Protein Transfer | Verify protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[3][7][8] Optimize transfer time and conditions based on the molecular weight of your protein. For high molecular weight proteins, consider increasing the transfer time or adding a low percentage of SDS to the transfer buffer. For low molecular weight proteins, reduce transfer time and consider a membrane with a smaller pore size.[2][3][9] | Ensure good contact between the gel and the membrane and that no air bubbles are present.[3][8] |
| Suboptimal Blocking | The blocking buffer may be masking the epitope. Try different blocking agents (e.g., 5% BSA in TBST instead of non-fat milk).[2][9] While milk is often used, it can sometimes interfere with the detection of modified proteins.[6][10] | Blocking for too long can also lead to a weak signal.[3] |
| Excessive Washing | Over-washing the membrane can strip the antibody from the blot. Reduce the number or duration of washing steps.[2] | |
| Inactive Reagents | Ensure that the ATPγS, PNBM, and ECL substrate are not expired and have been stored correctly.[9] The HRP-conjugated secondary antibody may also have lost activity.[2][9] | Test the activity of the ECL substrate with a positive control.[2] |
| Incorrect Secondary Antibody | Ensure you are using the correct secondary antibody that recognizes the host species of your primary anti-thiophosphate ester antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Experimental Protocols
In Vitro Kinase Assay with ATPγS and Alkylation
This protocol provides a general guideline and should be optimized for your specific kinase and substrate.[1]
Materials:
-
Kinase of interest
-
Protein substrate
-
Kinase reaction buffer (specific to your kinase)
-
ATPγS (adenosine 5'-O-(3-thiotriphosphate))[1]
-
DTT (dithiothreitol)
-
MgCl₂
-
This compound (PNBM)[1]
-
EDTA (ethylenediaminetetraacetic acid)
Procedure:
-
Kinase Reaction:
-
Alkylation:
-
Sample Preparation for Western Blot:
-
Add SDS-PAGE sample buffer to the alkylated reaction mixture.
-
Boil the samples for 5-10 minutes before loading onto the gel.
-
Western Blot Protocol for Anti-Thiophosphate Ester Antibody
Procedure:
-
SDS-PAGE: Separate the proteins from your kinase assays (including all controls) by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000 in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.[1]
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[1]
Visual Guides
Caption: Experimental workflow for detecting direct kinase substrates.
Caption: Troubleshooting logic for low Western blot signal.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Anti-Thiophosphate ester antibody [51-8] (ab92570) | Abcam [abcam.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Quenching Excess p-Nitrobenzyl Mesylate
This technical support center provides troubleshooting guidance and detailed protocols for quenching excess p-nitrobenzyl mesylate in reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to ensure efficient and effective reaction workups.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when quenching reactions involving this compound.
Q1: What is the purpose of quenching a reaction?
A1: Quenching is the process of deactivating any unreacted reagents in a reaction mixture. In the case of this compound, which is a reactive electrophilic alkylating agent, quenching is crucial to prevent unwanted side reactions during the workup and purification steps.[1][2] Failure to quench can lead to the alkylation of water, extraction solvents, or chromatography stationary phases, resulting in lower product yields and complex purification challenges.
Q2: What are suitable quenching agents for this compound?
A2: Since this compound is an electrophile, nucleophilic quenching agents are required. The choice of quencher depends on the stability of your desired product. Common options include:
-
Nucleophilic Thiols: Reagents like sodium 2-mercaptoethanesulfonate or glutathione (B108866) can be used. These thiols are highly nucleophilic and react quickly with the excess electrophile to form a stable, water-soluble adduct that is easily removed during an aqueous workup.[3]
-
Aqueous Amines: Dilute aqueous solutions of amines such as ammonia (B1221849) or triethylamine (B128534) can be used to quench the excess mesylate.
-
Aqueous Base: A mild aqueous base like sodium bicarbonate solution can be used to hydrolyze the excess this compound. This method is suitable if your product is stable to basic conditions.
Q3: An emulsion formed during the aqueous workup after quenching. How can I resolve this?
A3: Emulsions are a common problem when mixing organic and aqueous solutions, especially if the reaction mixture contains high concentrations of salts or other surfactants.[1][4] Here are some strategies to break an emulsion:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[2]
-
Centrifugation: If a small volume, centrifuging the mixture can help to separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
Q4: My reaction mixture turned cloudy or formed a precipitate after adding the quenching agent. What should I do?
A4: Precipitate formation upon adding a quenching agent can occur for several reasons:
-
The quenched adduct may be insoluble in the reaction solvent.
-
A change in solvent polarity upon adding the aqueous quencher may cause your product to precipitate. If a precipitate forms, you can try to dissolve it by adding more of the organic solvent used for extraction. If the precipitate is the quenched adduct, it will likely dissolve in the aqueous phase during the workup. If your product has precipitated, you may need to isolate it by filtration before proceeding with the liquid-liquid extraction of the filtrate.
Q5: My desired product seems to be water-soluble. How can I effectively extract it from the aqueous layer?
A5: If your product has significant water solubility, standard extraction with a nonpolar organic solvent may be inefficient. Here are some techniques to improve extraction efficiency:
-
"Salting Out": Increase the ionic strength of the aqueous layer by saturating it with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[5]
-
Use a More Polar Solvent: Employ a more polar extraction solvent like ethyl acetate (B1210297) or dichloromethane.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.
-
Solvent Evaporation from Aqueous Layer: If the product is stable, you may consider evaporating the water from the aqueous layer under reduced pressure, though this will also concentrate any non-volatile salts.
Experimental Protocols
Below are two detailed protocols for quenching excess this compound.
Protocol 1: Quenching with a Nucleophilic Thiol Scavenger
This protocol is advantageous as it forms a highly water-soluble adduct with the excess this compound, simplifying its removal.
Methodology:
-
Prepare the Quenching Solution: Prepare a 1 M aqueous solution of sodium 2-mercaptoethanesulfonate.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This is to control any potential exotherm from the quenching reaction.
-
Add the Quenching Agent: Slowly add the 1 M sodium 2-mercaptoethanesulfonate solution to the stirred reaction mixture. A typical starting point is to use 1.5 to 2.0 equivalents of the thiol relative to the initial excess of this compound.
-
Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete quenching.
-
Aqueous Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash with water to remove the water-soluble thiol adduct.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Quantitative Data Summary:
| Parameter | Value |
| Quenching Agent | Sodium 2-mercaptoethanesulfonate |
| Concentration | 1 M (aqueous) |
| Equivalents | 1.5 - 2.0 (relative to excess mesylate) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 45 - 75 minutes |
| Expected Observation | The reaction should remain a clear solution, and the quenched adduct will be removed in the aqueous washes. |
Protocol 2: Quenching with Aqueous Sodium Bicarbonate
This is a standard and milder quenching procedure suitable for products that are stable to mild basic conditions.
Methodology:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Quenching Agent: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the stirred reaction mixture. Be cautious as gas evolution (CO2) may occur if the reaction mixture is acidic.
-
Stir: Stir the biphasic mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the excess this compound.
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the same organic solvent used in the reaction.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Quantitative Data Summary:
| Parameter | Value |
| Quenching Agent | Saturated Sodium Bicarbonate (aq.) |
| Concentration | Saturated (~1 M) |
| Volume | Add until no further gas evolution is observed and the aqueous layer is basic. |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes |
| Expected Observation | Potential for gas evolution. The excess mesylate is hydrolyzed to p-nitrobenzyl alcohol, which may partition between the layers. |
Visualizations
The following diagrams illustrate the quenching workflow and the underlying chemical principle.
Caption: Experimental workflow for quenching and workup.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: p-Nitrobenzyl Mesylate (PNBM) Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability and degradation of p-nitrobenzyl mesylate (PNBM) stock solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the effective use of PNBM in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing PNBM stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can lead to the degradation of PNBM.[1][4]
Q2: What are the recommended storage conditions and shelf-life for PNBM stock solutions?
A2: For optimal stability, PNBM stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Recommended storage conditions are as follows:
It is best practice to prepare solutions on the same day they will be used if possible.[3]
Q3: My PNBM stock solution has been stored for a while. How can I be sure it is still active?
A3: The most reliable way to assess the activity of an aged PNBM stock solution is to perform a quality control check. This can be done by running a small-scale positive control experiment where the expected outcome of PNBM activity is well-characterized. Alternatively, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution and detect the presence of degradation products.
Q4: I observe a precipitate in my PNBM stock solution after thawing. What should I do?
A4: If a precipitate is observed after thawing, it is recommended to gently warm the solution and vortex it to ensure it is fully redissolved before use.[2][3] Ensure the solution is clear and precipitate-free before adding it to your experiment.[3]
Troubleshooting Guide
Issue 1: Inconsistent or failed experimental results when using a PNBM stock solution.
-
Possible Cause 1: Degraded PNBM. PNBM is susceptible to hydrolysis, which can be accelerated by the presence of water in the solvent or from atmospheric moisture.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can introduce moisture and lead to the degradation of the compound.
-
Possible Cause 3: Incorrect Storage Temperature or Duration. Storing the stock solution at an inappropriate temperature or for longer than the recommended duration can lead to significant degradation.
Issue 2: PNBM powder appears clumpy or discolored.
-
Possible Cause: Hygroscopic Nature. PNBM is a powder that can absorb moisture from the air, which may cause it to become clumpy or change color. This moisture can also lead to degradation.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [1][7] |
| Solid (Powder) | N/A | 4°C | Up to 2 years | [1][7] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][3][4][7] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1][4][7] |
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability by HPLC-UV
This protocol outlines a general method for assessing the stability of a PNBM stock solution over time.
1. Materials:
- This compound (solid)
- Anhydrous DMSO
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- HPLC system with a UV detector and a C18 column
2. Preparation of Standards and Samples:
- Stock Solution (Time 0): Prepare a 50 mM stock solution of PNBM in anhydrous DMSO. This will be your reference (T=0) sample.
- Working Standard: Immediately dilute a small amount of the T=0 stock solution with the mobile phase to a final concentration of approximately 50 µM.
- Storage Aliquots: Aliquot the remaining T=0 stock solution into several small, single-use vials. Store these aliquots under the desired test conditions (e.g., -20°C and -80°C).
3. HPLC Method:
- Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of water and acetonitrile (e.g., starting with 30% acetonitrile and ramping up to 90% acetonitrile). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., ~270 nm).
- Injection Volume: 10 µL
4. Stability Study Procedure:
- T=0 Analysis: Inject the working standard prepared from the T=0 stock solution onto the HPLC to obtain the initial chromatogram. The peak corresponding to PNBM should be identified and its area recorded.
- Time Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one of the stored aliquots.
- Prepare a working sample by diluting the aged stock solution in the same manner as the T=0 working standard.
- Inject the working sample onto the HPLC and record the chromatogram.
5. Data Analysis:
- Compare the peak area of PNBM in the aged samples to the peak area of the T=0 sample. A decrease in the peak area of PNBM over time indicates degradation.
- The appearance of new peaks in the chromatogram of the aged samples suggests the formation of degradation products. The percentage of remaining PNBM can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.
Visualizations
Caption: Simplified degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for PNBM stock solution issues.
Caption: Logic diagram for preparing and storing stable PNBM solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Alkylation reagent (CAS 39628-94-9) | Abcam [abcam.com]
- 3. This compound (PNBM) | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ≥98% (HPLC), alkylating reagent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting p-Nitrobenzyl Mesylate Precipitation in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of p-nitrobenzyl mesylate precipitation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the reaction mixture?
A1: Precipitation of this compound can occur for several reasons, primarily related to its solubility and the reaction conditions. Key factors include:
-
Solvent Choice: this compound has varying solubility in different organic solvents. If the chosen solvent has a low capacity to dissolve the reagent, precipitation is likely.
-
Concentration: As the reaction proceeds, the concentration of reactants changes, which can alter the overall solvency of the mixture. If the concentration of this compound exceeds its solubility limit in the reaction medium, it will precipitate.
-
Temperature: The solubility of most solids, including this compound, is temperature-dependent. A decrease in temperature can significantly reduce its solubility, causing it to crash out of solution.
-
Reaction Byproducts: The formation of byproducts can change the polarity and composition of the solvent system, potentially reducing the solubility of the starting materials.
Q2: What are the best solvents to keep this compound in solution?
Q3: Can I still get my desired product if the this compound precipitates during the reaction?
A3: In some cases, yes. For certain applications, such as the alkylation of thiophosphorylated proteins for western blot analysis, some precipitation of this compound may be observed but is considered normal and may not significantly affect the outcome of the subsequent analysis.[3] However, for most organic synthesis applications where reaction homogeneity is crucial for kinetics and yield, precipitation is undesirable and should be addressed.
Q4: How can I redissolve precipitated this compound in my reaction?
A4: If precipitation occurs, you can try the following, keeping in mind the stability of your other reactants and products:
-
Gentle Warming: Carefully warming the reaction mixture may increase the solubility of the this compound and bring it back into solution.
-
Addition of a Co-solvent: Adding a small amount of a good solvent for this compound, such as DMSO, can increase the overall solvating power of the reaction mixture. Ensure the co-solvent is compatible with your reaction chemistry.
Troubleshooting Guide
Unforeseen precipitation during a reaction can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
Initial Troubleshooting Workflow
This workflow helps to systematically identify the potential cause of precipitation.
Caption: Initial troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the available solubility data for this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 46 mg/mL[1] | ~199 mM | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] |
| Dimethyl sulfoxide (DMSO) | Soluble to 100 mM | 100 mM | Widely cited solubility for biochemical applications.[2] |
| Ethanol | 3 mg/mL[1] | ~13 mM | Limited solubility. |
| Water | Insoluble[1] | - | Not a suitable solvent. |
Experimental Protocols
To minimize the risk of precipitation, careful planning of the experimental procedure is essential. Below are general protocols for O-alkylation and N-alkylation that incorporate strategies to maintain the solubility of this compound.
Protocol 1: General Procedure for O-Alkylation of Phenols
This protocol is designed for the O-alkylation of a generic phenol (B47542) and can be adapted for specific substrates.
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and the base (1.5 - 2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF or DMSO to fully dissolve the phenol and base.
-
Preparation of this compound Solution: In a separate vial, dissolve the this compound (1.1 eq) in a minimal amount of the same reaction solvent. Gentle warming may be necessary to achieve complete dissolution.
-
Slow Addition: While stirring the phenol/base mixture, add the this compound solution dropwise over a period of 15-30 minutes. This slow addition helps to maintain a low instantaneous concentration of the alkylating agent, preventing it from crashing out.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol outlines a general method for the N-alkylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
This compound
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen solvent.
-
This compound Addition: Add the this compound (1.05 eq) to the reaction mixture in small portions over time. Alternatively, and preferably, first dissolve the this compound in a small amount of the reaction solvent and add it to the amine solution dropwise.
-
Temperature Control: Maintain the reaction at a constant temperature. If the reaction is exothermic, consider using an ice bath to control the temperature and prevent localized super-saturation.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, proceed with a standard aqueous work-up to isolate the product.
Experimental Workflow Diagram
The following diagram illustrates a recommended workflow for setting up a reaction to avoid precipitation of this compound.
Caption: Recommended workflow for adding this compound to a reaction.
References
Validation & Comparative
Validating Novel Kinase Substrates: A Comparative Guide to p-Nitrobenzyl Mesylate and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and validation of novel kinase substrates is a critical step in elucidating signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the p-nitrobenzyl mesylate (PNBM) based chemical genetics approach with other widely used methods for validating kinase substrates. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the selection of the most appropriate strategy for your research needs.
Introduction to Kinase Substrate Validation
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Identifying the direct substrates of a particular kinase is essential for understanding its biological function and its role in disease. Various methods have been developed to identify and validate kinase-substrate interactions, each with its own set of advantages and limitations. This guide focuses on the chemical genetics approach utilizing this compound (PNBM) and compares it with prominent alternative methods, including quantitative phosphoproteomics (SILAC), a combined in vitro/in vivo approach (KALIP), and computational prediction tools.
The this compound (PNBM) Method: A Chemical Genetics Approach
The PNBM method is a powerful chemical genetics strategy that allows for the specific labeling and identification of direct kinase substrates.[1] This technique relies on engineering a kinase of interest to accept a modified ATP analog, ATPγS, which contains a sulfur atom in the gamma-phosphate position.[2] This "analog-sensitive" (AS) kinase can then transfer a thiophosphate group to its direct substrates.[1] The thiophosphorylated substrates are subsequently alkylated with PNBM, creating a unique epitope that can be recognized by a specific antibody.[2][3] This allows for the selective enrichment and identification of the direct substrates of the engineered kinase.
Signaling Pathway for PNBM-based Substrate Identification
Caption: Workflow of the PNBM-based method for kinase substrate identification.
Comparison of Kinase Substrate Validation Methods
The choice of method for validating kinase substrates depends on various factors, including the specific research question, available resources, and the nature of the kinase and potential substrates. Below is a comparison of the PNBM method with other common approaches.
| Feature | This compound (PNBM) | Quantitative Phosphoproteomics (SILAC) | Kinase Assay Linked with Phosphoproteomics (KALIP) | Computational Prediction |
| Principle | Chemical genetics labeling of direct substrates. | Metabolic labeling and quantitative mass spectrometry to identify changes in phosphorylation. | Combination of in vitro kinase assay with in vivo phosphoproteomics. | In silico prediction based on sequence motifs, structural information, and other biological data. |
| Identifies | Direct substrates of a specific kinase. | Both direct and indirect changes in phosphorylation in response to kinase activity modulation. | Direct substrates with high confidence by cross-referencing in vitro and in vivo data. | Potential substrates based on predictive algorithms. |
| In vivo/In vitro | In vivo labeling followed by in vitro detection. | In vivo. | Both in vitro and in vivo. | In silico. |
| Key Advantage | High specificity for direct substrates.[3] | Unbiased, global analysis of phosphorylation changes in a cellular context.[4] | High sensitivity and confidence in identifying bona fide substrates.[5][6] | High-throughput and cost-effective for generating initial hypotheses.[7] |
| Key Limitation | Requires engineering of an analog-sensitive kinase; potential for steric hindrance with bulky ATP analogs.[8] | Does not directly distinguish between direct and indirect effects of kinase activity. | Technically demanding, requiring expertise in both biochemistry and proteomics.[5] | High potential for false positives; requires experimental validation.[7] |
| Typical Output | List of identified direct substrates with phosphorylation sites. | Ratios of phosphopeptide abundance between different cellular states. | A curated list of high-confidence direct substrates. | A ranked list of predicted substrates. |
| Quantitative Data Example | Identification of dozens of direct substrates for a specific kinase in a single experiment. | Quantification of thousands of phosphorylation sites, with fold-changes indicating up- or down-regulation. | In one study, 64 and 23 direct substrates of Syk were identified in B cells and breast cancer cells, respectively.[9][10] | Predictive models can achieve high AUC scores (e.g., >0.9) on benchmark datasets.[11] |
Experimental Protocols
This compound (PNBM) Kinase Substrate Validation Protocol
This protocol is a generalized procedure and may require optimization for specific kinases and cell types.
1. Generation of Analog-Sensitive (AS) Kinase:
-
Introduce a mutation in the ATP-binding pocket of the kinase of interest to create space for a bulky ATP analog. This is typically done using site-directed mutagenesis.
2. Cell Culture and Labeling:
-
Transfect cells with the AS-kinase construct.
-
Treat the cells with a cell-permeable ATPγS analog.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable buffer containing phosphatase inhibitors.
-
Quantify the protein concentration of the lysate.
4. Alkylation with PNBM:
-
To the cell lysate, add PNBM dissolved in DMSO to a final concentration of 2.5 mM.[2]
-
Incubate at room temperature for 1-2 hours.[2]
5. Enrichment of Thiophosphorylated Peptides:
-
Digest the alkylated proteins with trypsin.
-
Use an anti-thiophosphate ester antibody to immunoprecipitate the labeled peptides.
6. Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS to identify the proteins and phosphorylation sites.
SILAC-Based Quantitative Phosphoproteomics Protocol
1. Cell Culture and SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., Arginine and Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled versions of these amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine).[12]
-
Ensure complete incorporation of the labeled amino acids over several cell divisions.
2. Perturbation of Kinase Activity:
-
In one of the cell populations (e.g., the "heavy" labeled cells), inhibit or activate the kinase of interest using a specific inhibitor or stimulus. The other population serves as the control.
3. Cell Lysis and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.[12]
-
Digest the combined protein mixture with trypsin.
4. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[12]
5. LC-MS/MS Analysis and Data Quantification:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Quantify the relative abundance of "light" and "heavy" phosphopeptides to identify those that are differentially phosphorylated in response to the kinase perturbation.[4]
Kinase Assay Linked with Phosphoproteomics (KALIP) Protocol
1. In Vivo Phosphoproteome Analysis:
-
Compare the phosphoproteomes of cells with and without the active kinase of interest (e.g., through overexpression or inhibition).
-
Identify phosphopeptides that are modulated by the kinase in vivo.[9][13]
2. In Vitro Kinase Assay with a Cellular Peptide Library:
-
Isolate proteins from the cell type of interest and digest them into peptides.
-
Dephosphorylate the peptide mixture to create a pool of potential substrates.
-
Perform an in vitro kinase assay using the purified kinase of interest and the dephosphorylated peptide library.[5]
-
Identify the peptides that are phosphorylated by the kinase in vitro using mass spectrometry.[9][13]
3. Cross-Referencing and Validation:
-
Compare the list of phosphopeptides identified in the in vivo and in vitro experiments.
-
Peptides identified in both datasets are considered high-confidence, direct substrates of the kinase.[9][13]
Visualizing the Workflows
Experimental Workflow for Kinase Substrate Validation Methods
Caption: Comparative workflows of PNBM, SILAC, and KALIP methods.
Conclusion
The validation of novel kinase substrates is a multifaceted process, and the optimal approach depends on the specific goals of the investigation. The this compound method offers unparalleled specificity for identifying the direct substrates of a kinase, albeit with the requirement of protein engineering. Quantitative phosphoproteomics using SILAC provides a global, unbiased view of phosphorylation dynamics but does not inherently distinguish between direct and indirect effects. The KALIP method combines the strengths of in vitro and in vivo approaches to deliver high-confidence substrate identification. Finally, computational methods serve as valuable tools for generating initial hypotheses that can then be tested experimentally. By understanding the principles, advantages, and limitations of each method, researchers can design a robust and efficient strategy for validating novel kinase substrates, ultimately advancing our understanding of cellular signaling in health and disease.
References
- 1. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of Direct Kinase Substrates via Kinase Assay-Linked Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioinformatics Approaches for Predicting Kinase–Substrate Relationships – Centro de Investigación Biomédica UDP [cib.udp.cl]
- 8. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Thiophosphate Alkylation: p-Nitrobenzyl Mesylate vs. Iodoacetamide
For researchers in proteomics, molecular biology, and drug development, the specific chemical modification of thiophosphates is a critical technique for studying protein phosphorylation and kinase activity. This guide provides a detailed comparison of two common alkylating agents used for this purpose: p-nitrobenzyl mesylate (PNBM) and iodoacetamide (B48618). We will objectively evaluate their performance based on available experimental data, outline their respective protocols, and discuss their advantages and limitations to help you select the optimal reagent for your research needs.
At a Glance: Key Differences
| Feature | This compound (PNBM) | Iodoacetamide |
| Primary Application | Creation of a specific thiophosphate ester epitope for antibody-based detection and immunoprecipitation.[1][2] | General alkylation of sulfhydryl groups, including thiols on cysteine residues and thiophosphates.[3][4] |
| Reaction Speed | Complete alkylation of a model thiophosphopeptide observed within 1 hour.[5] | Complete alkylation of thiophosphorylated tyrosine observed within 15 minutes.[3] |
| Selectivity | Reacts with both thiophosphates and cysteine thiols.[5] However, antibodies have been developed that specifically recognize the PNBM-thiophosphate ester adduct over the cysteine thioether.[1][2] | Reacts with thiophosphates and a broader range of nucleophiles, including cysteine thiols, lysine, histidine, methionine, and N-terminal amino groups, particularly at alkaline pH.[6] |
| Common Reaction Conditions | 2.5 mM PNBM for 1-2 hours at room temperature.[7] | 10-25 mM iodoacetamide for 30-60 minutes at room temperature.[6][8] |
Performance and Specificity
This compound (PNBM) is primarily utilized in a chemical genetics approach to label the substrates of specific kinases. The process involves the use of an ATP analog, ATPγS, by a kinase to thiophosphorylate its substrates. Subsequent alkylation of the thiophosphate by PNBM creates a unique neo-epitope—a thiophosphate ester—that can be specifically recognized by antibodies. This allows for the sensitive and specific detection or immunoprecipitation of the kinase's direct substrates from complex biological samples.[1]
Experimental data indicates that the alkylation of a model thiophosphopeptide with 2.5 mM PNBM is complete within one hour, yielding a single, monoalkylated product.[5] While PNBM does react with cysteine thiols, the development of monoclonal antibodies that can distinguish between the thiophosphate ester and the alkylated cysteine thioether has largely overcome this lack of absolute chemical selectivity.[1][2]
Iodoacetamide is a more general and widely used alkylating agent for sulfhydryl groups. In the context of proteomics, its primary role is the alkylation of cysteine residues to prevent the reformation of disulfide bonds after reduction, a crucial step in sample preparation for mass spectrometry.[4]
Iodoacetamide has been shown to be highly effective in alkylating thiophosphates. One study demonstrated the complete conversion of thiophosphorylated tyrosine to its alkylated form within just 15 minutes of reaction with iodoacetamide.[3] However, the reactivity of iodoacetamide is not limited to thiophosphates and cysteine thiols. It is well-documented that iodoacetamide can also modify other amino acid residues, including lysine, histidine, and methionine, as well as the N-terminal amino group of peptides.[6] This broader reactivity is more pronounced at alkaline pH. For selective alkylation of cysteine residues, a pH of 8.0-8.5 is often recommended.[6]
Experimental Protocols
Alkylation of Thiophosphorylated Proteins with this compound for Immunodetection
This protocol is adapted from methodologies used for the detection of kinase substrates.[7]
-
Kinase Reaction: Perform the in vitro kinase assay using ATPγS as the phosphate (B84403) donor to introduce thiophosphates onto the substrate proteins.
-
Alkylation:
-
Prepare a 50 mM stock solution of this compound (PNBM) in DMSO.
-
To the kinase reaction mixture, add the PNBM stock solution to a final concentration of 2.5 mM.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Sample Preparation:
-
The reaction can be stopped by adding SDS-PAGE loading buffer.
-
The sample is now ready for downstream applications such as Western blotting using an anti-thiophosphate ester antibody or for immunoprecipitation.[7]
-
Alkylation of Thiophosphates with Iodoacetamide for Mass Spectrometry Analysis
This protocol is a general procedure for the alkylation of sulfhydryl groups, including thiophosphates, in preparation for mass spectrometry.[8][9]
-
Reduction (if necessary): If the protein sample contains disulfide bonds that need to be reduced to access cysteine thiols, treat the sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A typical condition is 5-10 mM DTT for 30 minutes at 56°C.
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in a suitable buffer like ammonium (B1175870) bicarbonate). Iodoacetamide solutions are light-sensitive and should be prepared fresh.
-
Add the iodoacetamide stock solution to the protein sample to a final concentration of 10-25 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
-
Quenching:
-
Quench any unreacted iodoacetamide by adding DTT to a final concentration that is in excess of the iodoacetamide concentration.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Cleanup: The alkylated protein sample can then be processed for mass spectrometry, which typically involves buffer exchange, protein digestion, and peptide cleanup.
Visualizing the Workflow
Caption: Comparative workflows for thiophosphate alkylation.
Signaling Pathway Context
The alkylation of thiophosphates is a key step in a powerful chemical genetic strategy to identify the direct substrates of a particular protein kinase. This allows for the elucidation of specific signaling pathways.
Caption: Kinase substrate identification workflow.
Conclusion
The choice between this compound and iodoacetamide for thiophosphate alkylation depends heavily on the intended downstream application.
-
For applications requiring the specific detection or isolation of thiophosphorylated proteins from a complex mixture, this compound, in conjunction with a specific anti-thiophosphate ester antibody, is the superior choice. This method provides an additional layer of specificity that is crucial for identifying direct kinase substrates.
-
For broader applications where the goal is to alkylate all sulfhydryl groups, including thiophosphates, for subsequent analysis by methods like mass spectrometry, iodoacetamide is a rapid and effective reagent. However, researchers must be mindful of its potential for off-target reactions with other amino acid residues and optimize reaction conditions accordingly to enhance specificity.
By understanding the distinct reactivity profiles and experimental considerations of each reagent, researchers can confidently select the most appropriate tool to advance their studies of protein phosphorylation and cellular signaling.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Bio-orthogonal Affinity Purification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. abcam.cn [abcam.cn]
- 8. benchchem.com [benchchem.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to Cysteine Protecting Groups: p-Nitrobenzyl (pNB) vs. Acetamidomethyl (Acm) and Trityl (Trt)
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in the chemical synthesis of peptides and proteins. This choice profoundly impacts the overall success of the synthesis, influencing yield, purity, and the propensity for side reactions. This guide provides an objective comparison of three widely used cysteine protecting groups: the emerging p-nitrobenzyl (pNB) group and the more established acetamidomethyl (Acm) and trityl (Trt) groups. The information presented is supported by experimental data to facilitate an informed selection process for your specific research and development needs.
Introduction to Cysteine Protection
The nucleophilic thiol group of cysteine is highly reactive and prone to oxidation, alkylation, and other unwanted side reactions during solid-phase peptide synthesis (SPPS).[1] Effective protection of this functional group is therefore mandatory to ensure the desired peptide is obtained. The ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be selectively removable under conditions that do not compromise the integrity of the peptide.[2] This guide focuses on a detailed comparison of the pNB, Acm, and Trt protecting groups, evaluating their performance based on stability, deprotection conditions, orthogonality, and impact on common side reactions such as racemization.
Performance Comparison
The efficacy of a cysteine protecting group can be evaluated based on several key performance metrics. The following tables summarize the characteristics of pNB, Acm, and Trt, drawing from available experimental data.
Table 1: General Characteristics and Stability
| Feature | p-Nitrobenzyl (pNB) | Acetamidomethyl (Acm) | Trityl (Trt) |
| Chemical Structure | Benzyl group with a nitro substituent at the para position | Acetamidomethyl group | Triphenylmethyl group |
| Stability to TFA | Highly stable; remains intact even at elevated temperatures (e.g., 60°C for 1h) and during HF treatment.[3][4] | Generally stable to standard TFA cleavage but can show significant losses at elevated temperatures (>25°C).[3][4] | Labile to standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O).[2] |
| Stability to Piperidine (B6355638) | Stable under standard Fmoc deprotection conditions. | Stable under standard Fmoc deprotection conditions. | Stable under standard Fmoc deprotection conditions. |
| Orthogonality | Offers a unique reductive deprotection strategy, making it orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (Fmoc) groups.[3][5] | Orthogonal to acid-labile groups; can be removed in the presence of Trt.[6] | Not orthogonal to other standard acid-labile protecting groups used in Fmoc-SPPS.[2] |
Table 2: Deprotection Methods and Common Side Reactions
| Feature | p-Nitrobenzyl (pNB) | Acetamidomethyl (Acm) | Trityl (Trt) |
| Primary Deprotection Method | Reductive cleavage (e.g., Zn/acetic acid in solution, or SnCl₂ on solid support) followed by oxidative cleavage with iodine for disulfide formation.[3][4] | Oxidative cleavage with iodine, or treatment with heavy metal salts (e.g., Hg(OAc)₂, Ag(I)).[2] | Acidolysis with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[2] |
| Racemization | Data on racemization propensity compared to Acm and Trt is not extensively available, but benzyl-type protecting groups can be associated with lower racemization than Trt. | Less prone to racemization compared to Trt.[7] | Prone to racemization, especially with base-mediated coupling reagents.[7][8][9] For example, 3.3% racemization was observed with DIPCDI/Oxyma Pure coupling.[8] |
| β-elimination | Less data available, but generally a concern for C-terminal cysteines. | More prone to β-elimination, leading to dehydroalanine (B155165) and piperidinyl-alanine formation, compared to Trt.[6][10] | Less prone to β-elimination than Acm due to steric hindrance.[6][10] |
| Other Side Reactions | No major side reactions reported during cleavage.[3][4] | Potential for side reactions with iodine (e.g., iodination of Tyr) and toxicity of heavy metal reagents.[11] | The liberated trityl cation can cause S-alkylation of the deprotected cysteine or other nucleophilic residues if not properly scavenged.[2][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for their use and removal.
Protocol 1: Fmoc-SPPS using Protected Cysteine Analogues
This protocol outlines a general cycle for the incorporation of a protected cysteine residue during Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.[2]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-Cys(PG)-OH (Protecting Group = pNB, Acm, or Trt) (3-4 equivalents) with a suitable coupling agent (e.g., HCTU, HOBt/DIC) and a base (e.g., DIPEA or collidine) in DMF for 1 minute.[2]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[12]
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.[2]
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The peptide is obtained with a free thiol group.[2]
Protocol 3: Deprotection of Cys(Acm)-Containing Peptides and Disulfide Bond Formation
This protocol is performed in solution after the peptide has been cleaved from the resin with the Acm group intact.
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid at a concentration of 10⁻³ to 10⁻⁴ M.[6]
-
Iodine Oxidation: Add a solution of iodine (25 to 50-fold excess) in a compatible solvent (e.g., 40% acetic acid or methanol) dropwise until a persistent yellow color remains.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by HPLC.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.
-
Purification: Purify the cyclized peptide by RP-HPLC.
Protocol 4: On-Resin Deprotection of Cys(pNB)-Containing Peptides
-
Resin Preparation: After synthesis, swell the pNB-protected peptidyl-resin in DMF.
-
Reduction: Prepare a solution of SnCl₂·2H₂O (e.g., 10 equivalents) in DMF. Add this solution to the resin and agitate for a specified time (e.g., 1-2 hours) to reduce the nitro group to an amine.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Oxidative Cleavage (for disulfide formation): Treat the resin with a solution of iodine in a suitable solvent (e.g., DMF/H₂O) to cleave the p-aminobenzyl group and concurrently form the disulfide bond.[3]
-
Final Cleavage: Cleave the peptide from the resin using a standard TFA cocktail.
Visualization of Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the chemical structures and key experimental workflows.
Caption: Chemical structures of Cysteine protected with p-Nitrobenzyl (pNB), Acetamidomethyl (Acm), and Trityl (Trt).
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy using pNB and Trt protecting groups.
Conclusion
The choice between pNB, Acm, and Trt for cysteine protection is highly dependent on the specific requirements of the peptide synthesis.
-
Trt is a cost-effective and convenient choice for the routine synthesis of peptides where the final product requires a free thiol or a single disulfide bond formed post-cleavage. However, its lability to acid and propensity to cause racemization are significant drawbacks that must be carefully managed.[2]
-
Acm provides excellent orthogonality to acid-labile protecting groups, making it invaluable for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[6] Its stability to TFA allows for the purification of the protected peptide before disulfide bond formation. The primary disadvantages are its increased susceptibility to β-elimination compared to Trt and the use of often toxic reagents for its removal.[6][10]
-
pNB emerges as a highly stable protecting group, offering a unique orthogonal deprotection strategy based on reductive cleavage.[3][4] This makes it an excellent candidate for the synthesis of very complex peptides where multiple levels of orthogonal protection are required. Its high stability to strong acids, even at elevated temperatures, surpasses that of Acm.[3][4] While more extensive comparative data on racemization is needed, the pNB group represents a powerful tool for advanced peptide chemistry.
For researchers and drug development professionals, a thorough evaluation of the synthetic strategy, including the desired disulfide bond pattern, the length and sequence of the peptide, and the potential for side reactions, will guide the optimal selection of a cysteine protecting group. The pNB group, with its robust stability and unique deprotection chemistry, is a valuable addition to the repertoire of tools available for tackling the challenges of modern peptide synthesis.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonality of the p-Nitrobenzyl Protecting Group in Peptide Synthesis: A Comparative Guide
In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final product. The principle of orthogonality—the ability to deprotect one functional group without affecting others—is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the p-nitrobenzyl (PNB) protecting group for carboxylic acids with other commonly used protecting groups, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.
Comparison of Carboxyl Protecting Groups
The choice of a carboxyl protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to the conditions used for the removal of the Nα-amino protecting group and its lability under specific, non-interfering conditions. The following table summarizes the key characteristics of the p-nitrobenzyl group and its common alternatives.
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
| p-Nitrobenzyl | PNB or pNB | Reductive cleavage (e.g., SnCl₂/DMF/HOAc/phenol)[1]; Catalytic hydrogenation (e.g., H₂/Pd-C)[2]; Photolysis (UV light)[3][4] | Stable to acidic (TFA) and basic (piperidine) conditions used in Boc and Fmoc strategies, respectively[2][5]. | |
| Benzyl | Bzl | Strong acids (e.g., HF, TFMSA); Catalytic hydrogenolysis (H₂/Pd-C)[6][7] | Stable to moderate acids (TFA) and bases (piperidine). | |
| tert-Butyl | tBu | Strong acids (e.g., TFA)[8] | Stable to basic conditions (piperidine) and catalytic hydrogenolysis. | |
| Allyl | All | Pd(0) catalysis (e.g., Pd(PPh₃)₄/phenylsilane) | Stable to acidic (TFA) and basic (piperidine) conditions. | |
| Methyl/Ethyl | Me/Et | Saponification (e.g., NaOH) | Stable to acidic conditions and catalytic hydrogenolysis. |
Experimental Protocols
Detailed methodologies for the protection of carboxylic acids and the subsequent deprotection are crucial for reproducible research.
Protocol 1: Protection of a Carboxylic Acid with p-Nitrobenzyl Bromide
This protocol describes the esterification of an N-protected amino acid with p-nitrobenzyl bromide.
Materials:
-
N-protected amino acid (1.0 equiv)
-
p-Nitrobenzyl bromide (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino acid in DMF.
-
Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add p-nitrobenzyl bromide and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the p-nitrobenzyl ester.
Protocol 2: Cleavage of the p-Nitrobenzyl Group using Stannous Chloride
This protocol outlines the reductive cleavage of the PNB ester from a protected peptide on a solid support.[1]
Materials:
-
Peptidyl-resin with PNB-protected carboxyl group
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Dimethylformamide (DMF)
-
Acetic acid (HOAc)
-
Phenol
-
Benzene (B151609) sulfinic acid solution in DMF (for removal of yellow by-products)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare the cleavage cocktail: a solution of SnCl₂, phenol, and HOAc in DMF.
-
Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.
-
Monitor the cleavage progress by HPLC analysis of a small, cleaved sample.
-
Once the cleavage is complete, filter the resin and wash it thoroughly with DMF.
-
To remove the yellow by-products, treat the resin with a solution of benzene sulfinic acid in DMF.[1]
-
Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry it under vacuum.
Protocol 3: Fmoc Group Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain.[9]
Materials:
-
Fmoc-protected peptidyl-resin
-
20% (v/v) piperidine (B6355638) in DMF
Procedure:
-
Swell the Fmoc-protected peptidyl-resin in DMF.
-
Treat the resin with the 20% piperidine in DMF solution for 5-10 minutes at room temperature.
-
Filter the resin and repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Protocol 4: Boc Group Deprotection
This protocol details the acidic cleavage of the Boc protecting group.[10][11]
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, anisole)
Procedure:
-
Suspend the Boc-protected peptide or peptidyl-resin in DCM.
-
Prepare the cleavage cocktail by mixing TFA with appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the peptide suspension and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC.
-
For resin-bound peptides, filter the resin and wash with DCM. For peptides in solution, remove the solvent and TFA under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
Protocol 5: Cbz Group Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group via catalytic hydrogenation.[12][13]
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected peptide in MeOH or EtOH.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Orthogonality in Peptide Synthesis
The concept of orthogonality is critical for the synthesis of complex peptides, allowing for the selective removal of protecting groups at different stages of the synthesis without affecting others. The p-nitrobenzyl group offers an additional layer of orthogonality to the commonly used Fmoc/tBu and Boc/Bzl strategies.
Caption: Orthogonal deprotection strategies in peptide synthesis.
The diagram above illustrates the orthogonal nature of different protecting groups. The Nα-Fmoc group is removed by a base (piperidine), while side-chain protecting groups like tBu/Boc, Bzl/Cbz, and PNB are stable to this condition and are removed by distinct methods: acid (TFA), hydrogenolysis, or reduction/photolysis, respectively. This orthogonality allows for the selective deprotection and modification of the peptide chain, which is essential for the synthesis of complex peptides, including cyclic and branched structures. The p-nitrobenzyl group, with its unique reductive and photolytic cleavage methods, provides a valuable tool for expanding the repertoire of orthogonal strategies in peptide chemistry.
References
- 1. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biosynth.com [biosynth.com]
- 9. academic.oup.com [academic.oup.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
Unveiling Kinase Activity: A Comparative Guide to Anti-Thiophosphate Ester Antibody Specificity Post-PNBM Treatment
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular signaling, the precise identification of direct kinase substrates is a critical yet challenging endeavor. A powerful technique in this field involves the use of ATPγS, a non-hydrolyzable ATP analog, to thiophosphorylate kinase substrates. Subsequent alkylation with p-nitrobenzyl mesylate (PNBM) creates a unique thiophosphate ester epitope that can be specifically targeted by antibodies. This guide provides an objective comparison of the performance of the widely-used anti-thiophosphate ester antibody (clone 51-8), focusing on its cross-reactivity and specificity following PNBM treatment, supported by experimental data and detailed protocols.
The central principle of this methodology lies in the enzymatic transfer of a thiophosphate group from ATPγS to a substrate by a kinase of interest. This modified substrate is then chemically and irreversibly "capped" by PNBM, creating a stable epitope that is not naturally present in cells. This bio-orthogonal approach allows for the specific detection of direct kinase substrates.[1][2] The rabbit monoclonal antibody clone 51-8 has been specifically developed to recognize this newly formed thiophosphate ester.[1]
Performance Comparison: Specificity Before and After PNBM Treatment
The defining characteristic of the anti-thiophosphate ester antibody (clone 51-8) is its absolute dependence on PNBM treatment for the recognition of thiophosphorylated substrates. Experimental data from Western blot analyses consistently demonstrate that the antibody exhibits high specificity for the PNBM-alkylated thiophosphate ester, with no detectable cross-reactivity to non-alkylated thiophosphorylated proteins or other cellular components.
| Condition | PNBM Treatment | Anti-Thiophosphate Ester Antibody Signal | Interpretation |
| Kinase + Substrate + ATPγS | Yes | Strong Positive Signal | The antibody specifically recognizes the PNBM-alkylated thiophosphate ester on the substrate. |
| Kinase + Substrate + ATPγS | No | No Signal | The antibody does not recognize the non-alkylated thiophosphate group, demonstrating a lack of cross-reactivity. |
| Kinase + Substrate + ATP | Yes | No Signal | The antibody does not cross-react with standard phosphorylated substrates, even after PNBM treatment. |
| Substrate Only + PNBM | Yes | No Signal | The antibody does not bind to substrates that have not been thiophosphorylated, confirming specificity for the modification. |
| Kinase Only + ATPγS + PNBM | Yes | Signal on Kinase (if autophosphorylating) | The antibody can detect autothiophosphorylation of the kinase itself after PNBM treatment.[3] |
This table summarizes qualitative data from multiple Western blot experiments. The results consistently show a signal is only detected when the thiophosphorylated substrate is treated with PNBM.[3][4][5]
Experimental Protocols
To ensure reproducible and reliable results, adherence to optimized experimental protocols is essential. Below are detailed methodologies for the key steps in the process.
In Vitro Kinase Assay with ATPγS
This protocol outlines the enzymatic thiophosphorylation of a substrate by a kinase of interest.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT):
-
Purified kinase (e.g., 10-50 ng)
-
Substrate protein (e.g., 1 µg)
-
ATPγS (final concentration of 100 µM)
-
-
Initiation and Incubation: Initiate the reaction by adding ATPγS. Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase activity.
-
Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM.
This compound (PNBM) Alkylation
This step creates the specific epitope recognized by the anti-thiophosphate ester antibody.
-
PNBM Preparation: Prepare a 50 mM stock solution of this compound (PNBM) in 100% DMSO.
-
Alkylation Reaction: Add the 50 mM PNBM stock solution to the completed kinase reaction to a final concentration of 2.5 mM.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[4]
-
Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the alkylated reaction mixture and heat at 95-100°C for 5 minutes. The samples are now ready for gel electrophoresis.
Western Blotting
This protocol details the immunodetection of the PNBM-alkylated thiophosphorylated substrates.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester antibody (clone 51-8) diluted 1:5000 in 5% milk in TBST overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk in TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and its application, the following diagrams illustrate the key steps and a relevant signaling pathway where this technique is frequently employed.
Caption: Experimental workflow for the detection of direct kinase substrates.
References
- 1. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Thiophosphate ester antibody [51-8] (ab133473) | Abcam [abcam.com]
- 4. Anti-Thiophosphate ester antibody [51-8] - BSA and Azide free (ab239919) | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p-Nitrobenzyl Mesylate and p-Nitrobenzyl Bromide for Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkylating agent is a critical decision in the synthesis of chemical probes, pharmaceutical intermediates, and other functionalized molecules. Among the various choices, p-nitrobenzyl (PNB) derivatives are frequently employed to introduce a readily detectable chromophoric or cleavable protecting group. This guide provides an objective comparison of two common p-nitrobenzylating agents: p-nitrobenzyl mesylate (PNBM) and p-nitrobenzyl bromide (PNB-Br), focusing on their reactivity, stability, and applications, supported by available experimental data.
Executive Summary
Both this compound and p-nitrobenzyl bromide are effective electrophiles for introducing the p-nitrobenzyl group onto nucleophiles such as alcohols, phenols, thiols, and phosphates. The primary distinction between these two reagents lies in the nature of their leaving groups: the mesylate anion (CH₃SO₃⁻) and the bromide anion (Br⁻). Theoretical principles and available experimental data suggest that the mesylate is a superior leaving group to the bromide. This difference in leaving group ability generally translates to higher reactivity for this compound in nucleophilic substitution reactions.
A study on the solvolysis of the analogous o-nitrobenzyl p-toluenesulfonate (a tosylate, which has similar leaving group ability to a mesylate) and o-nitrobenzyl bromide found that the tosylate reacts significantly faster than the bromide. The ratio of the rate constants (kOTs/kBr) was determined to be in the range of 10 to 30 in various solvents, indicating a substantial increase in reactivity for the sulfonate ester.[1] This suggests that this compound would exhibit similarly enhanced reactivity compared to p-nitrobenzyl bromide in alkylation reactions.
Physicochemical and Reactivity Comparison
| Property | This compound (PNBM) | p-Nitrobenzyl Bromide (PNB-Br) |
| Molecular Formula | C₈H₉NO₅S | C₇H₆BrNO₂ |
| Molecular Weight | 231.23 g/mol | 216.03 g/mol |
| Appearance | White to beige powder | Pale yellow crystalline solid |
| Melting Point | 96-99 °C | 97.5-99 °C[2] |
| Leaving Group | Mesylate (CH₃SO₃⁻) | Bromide (Br⁻) |
| Relative Reactivity | Higher, due to the excellent leaving group ability of mesylate, which is the conjugate base of a strong acid (methanesulfonic acid) and is resonance-stabilized.[3] | Lower, although bromide is still considered a good leaving group, being the conjugate base of a strong acid (hydrobromic acid).[4][3] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | Stable under normal conditions, but should be handled with caution as it is a lachrymator.[2] |
| Primary Applications | Alkylation of thiophosphates for kinase substrate identification.[5] | General alkylating agent for acids and phenols to form esters and ethers.[2] |
Reactivity and Mechanism
The alkylation reactions with both this compound and p-nitrobenzyl bromide typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the rate of the reaction is dependent on the concentration of both the nucleophile and the electrophile (the p-nitrobenzyl derivative).
The key to the difference in reactivity lies in the stability of the leaving group. The mesylate anion is highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms of the sulfonate group. This makes it a very weak base and an excellent leaving group. While the bromide ion is also a weak base and a good leaving group, it lacks this resonance stabilization. Consequently, the transition state leading to the departure of the mesylate group is lower in energy, resulting in a faster reaction rate compared to the bromide under similar conditions.
Caption: Generalized SN2 mechanism for alkylation.
Experimental Protocols
Alkylation of Thiophosphorylated Peptides with this compound
This protocol is adapted from methods used for the identification of kinase substrates.
Materials:
-
Thiophosphorylated peptide/protein sample
-
This compound (PNBM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
Procedure:
-
Prepare a 50 mM stock solution of PNBM in DMSO.
-
To your thiophosphorylated sample in reaction buffer, add the PNBM stock solution to a final concentration of 2.5 mM. The final DMSO concentration should be around 5%.
-
Vortex the sample briefly.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
The alkylated sample is now ready for downstream applications such as immunoprecipitation or mass spectrometry analysis.
Caption: Workflow for thiophosphate alkylation with PNBM.
O-Alkylation of a Phenol (B47542) with p-Nitrobenzyl Bromide
This is a general procedure for the synthesis of p-nitrobenzyl ethers.
Materials:
-
Phenol derivative
-
p-Nitrobenzyl bromide (PNB-Br)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-dimethylformamide (DMF)
-
Stirring apparatus and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone.
-
Add p-nitrobenzyl bromide (1.1 eq.) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for phenolic O-alkylation with PNB-Br.
Conclusion
References
- 1. Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate | Scilit [scilit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. This compound, Alkylation reagent (CAS 39628-94-9) | Abcam [abcam.com]
Navigating the Maze: A Comparative Guide to Mass Spectrometry Strategies for Identifying PNBM-Labeled Peptides
For researchers, scientists, and drug development professionals, the precise identification and quantification of labeled peptides are paramount for elucidating biological mechanisms and advancing therapeutic discovery. N-(p-maleimidobenzyl)-N'-(succinimidyloxycarbonyl)polyethylene glycol (PNBM) is a heterobifunctional crosslinker that enables the labeling of cysteine residues in peptides and proteins via its maleimide (B117702) group. The polyethylene (B3416737) glycol (PEG) linker in PNBM presents unique challenges and opportunities for mass spectrometry (MS) analysis. This guide provides a comparative overview of various MS strategies for the successful identification and quantification of PNBM-labeled peptides, complete with experimental protocols and data presentation to aid in methodological selection.
Understanding the PNBM Label
PNBM's structure, featuring a cysteine-reactive maleimide, a primary amine-reactive NHS ester (though for peptide labeling, the maleimide is of primary interest), and a PEG linker, influences its behavior in a mass spectrometer. The PEG component, while improving solubility, is polydisperse, meaning it consists of a mixture of molecules with different numbers of ethylene (B1197577) glycol units. This can complicate MS spectra by producing a distribution of masses for a single labeled peptide, rather than a single sharp peak.
Qualitative Identification of PNBM-Labeled Peptides: Fragmentation Strategies
The core of peptide identification by tandem mass spectrometry (MS/MS) lies in the fragmentation of the peptide backbone to produce a series of ions that reveal the amino acid sequence. The choice of fragmentation technique is critical when dealing with modified peptides, as the modification itself can be labile.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are the most common fragmentation methods. They involve accelerating peptide ions and colliding them with an inert gas. This process typically cleaves the peptide backbone, producing b- and y-type fragment ions.
-
Advantages: Widely available on most mass spectrometers and effective for generating sequence-informative fragment ions for unmodified peptides.
-
Disadvantages for PNBM-labeled peptides: The energy from collisions can easily break the weaker bonds within the PNBM linker, particularly the PEG chain. This can lead to a dominant loss of the label, resulting in a spectrum with poor peptide backbone fragmentation and thus, low confidence in peptide identification. The spectrum may be dominated by ions corresponding to the unlabeled peptide or fragments of the PEG linker.
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD)
ETD and ECD are non-ergodic fragmentation methods that involve the transfer of electrons to protonated peptide ions. This induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions, while leaving labile modifications intact.
-
Advantages for PNBM-labeled peptides: These "gentler" fragmentation techniques are more likely to preserve the PNBM label on the peptide. This results in fragment ions that retain the mass of the PNBM modification, allowing for more confident identification of the labeled peptide and localization of the modification site.
-
Disadvantages: ETD and ECD are generally more effective for peptides with higher charge states (≥2+). The efficiency of these methods can also be lower than CID/HCD, potentially requiring longer acquisition times.
Comparison of Fragmentation Strategies
| Strategy | Principle | Advantages for PNBM-Labeled Peptides | Disadvantages for PNBM-Labeled Peptides |
| CID/HCD | Collisional activation | Widely available, good fragmentation of peptide backbone for unmodified peptides. | High probability of neutral loss of the PNBM label, leading to poor sequence coverage and difficult identification. |
| ETD/ECD | Electron-based activation | Preserves the labile PNBM modification on the peptide backbone. Enables confident localization of the labeling site. | More effective for higher charge state precursors. May have lower fragmentation efficiency than CID/HCD. |
Quantitative Analysis of PNBM-Labeled Peptides
Beyond identification, quantifying the abundance of PNBM-labeled peptides is often the primary goal. Several MS-based quantitative strategies can be employed.
1. Label-Free Quantification (LFQ)
LFQ compares the signal intensity or spectral counts of a given peptide across different samples.
-
Advantages: Simple experimental design as no additional labeling is required.
-
Disadvantages for PNBM-labeled peptides: The polydispersity of the PNBM's PEG linker can make accurate peak area integration challenging. Run-to-run variation in chromatography and instrument performance can also affect quantitative accuracy.[1]
2. Stable Isotope Labeling
This strategy involves synthesizing a "heavy" version of the PNBM reagent containing stable isotopes (e.g., ¹³C, ¹⁵N). The heavy-labeled PNBM is used to label one sample, while the "light" (natural isotope abundance) PNBM labels another. The samples are then mixed and analyzed together. The relative abundance of the peptide is determined by the ratio of the MS1 signal intensities of the heavy and light labeled peptide pairs.
-
Advantages: High quantitative accuracy as the heavy and light peptide pairs co-elute and are analyzed in the same MS run, minimizing experimental variation.[1]
-
Disadvantages: Requires the synthesis of a custom isotopic PNBM reagent, which can be expensive. The complexity of the MS1 spectrum is increased due to the presence of isotopic pairs for each labeled peptide.
3. Isobaric Labeling
Isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allow for the simultaneous quantification of peptides from multiple samples. Peptides from each sample are labeled with a different isobaric tag. The tags have the same total mass, so the labeled peptides appear as a single peak in the MS1 scan. Upon fragmentation in the MS/MS, reporter ions with different masses are generated, and the relative intensities of these reporter ions are used for quantification.
-
Advantages: Enables multiplexing of several samples in a single experiment, increasing throughput. Quantification is based on MS2 reporter ions, which can reduce the impact of co-eluting species in the MS1 scan.[1]
-
Disadvantages: Not directly applicable with a standard PNBM reagent. It would require the synthesis of a custom PNBM reagent that incorporates an isobaric tagging moiety.
Comparison of Quantitative Strategies
| Strategy | Principle | Advantages for PNBM-Labeled Peptides | Disadvantages for PNBM-Labeled Peptides |
| Label-Free Quantification | Signal intensity or spectral counting | No additional labeling required. | Polydispersity of PEG complicates quantification. Susceptible to experimental variation.[1] |
| Stable Isotope Labeling | Incorporation of heavy isotopes in PNBM | High quantitative accuracy. | Requires synthesis of custom isotopic PNBM. Increased MS1 spectral complexity. |
| Isobaric Labeling | MS/MS reporter ions | High throughput through multiplexing. | Requires synthesis of a custom PNBM reagent with an isobaric tag. |
Experimental Protocols
Protocol 1: PNBM Labeling of Peptides
This protocol provides a general procedure for labeling cysteine-containing peptides with PNBM.
Materials:
-
Peptide sample containing cysteine residues
-
PNBM reagent
-
Reduction buffer: 100 mM ammonium (B1175870) bicarbonate, 5 mM TCEP (Tris(2-carboxyethyl)phosphine), pH 8.0
-
Labeling buffer: 100 mM ammonium bicarbonate, pH 7.0
-
Quenching solution: 10 mM N-acetylcysteine or L-cysteine
-
C18 solid-phase extraction (SPE) cartridges for desalting
Procedure:
-
Peptide Reduction: Dissolve the peptide sample in reduction buffer to a final concentration of 1 mg/mL. Incubate at 37°C for 1 hour to ensure all cysteine residues are in a reduced state.
-
Buffer Exchange (Optional but Recommended): If the reduction buffer contains components that interfere with labeling, perform a buffer exchange into the labeling buffer using a desalting column.
-
Labeling Reaction: Prepare a fresh stock solution of PNBM in a compatible organic solvent (e.g., DMSO or acetonitrile). Add a 10-fold molar excess of PNBM to the reduced peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
Quenching: Add quenching solution to the reaction mixture to a final concentration of 10 mM to react with any excess PNBM. Incubate for 15 minutes at room temperature.
-
Desalting: Desalt the labeled peptide sample using a C18 SPE cartridge to remove excess reagents and salts.
-
Sample Preparation for MS: Dry the desalted, labeled peptides in a vacuum centrifuge and store at -20°C until MS analysis.
Protocol 2: LC-MS/MS Analysis of PNBM-Labeled Peptides
This protocol outlines a general workflow for the analysis of PNBM-labeled peptides by LC-MS/MS.
Materials:
-
PNBM-labeled peptide sample
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
LC column suitable for peptide separations (e.g., C18)
-
A mass spectrometer equipped with CID/HCD and ETD/ECD fragmentation capabilities.
Procedure:
-
Sample Reconstitution: Reconstitute the dried PNBM-labeled peptides in Solvent A to a suitable concentration for injection (e.g., 0.1-1 µg/µL).
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto the LC column.
-
Separate the peptides using a gradient of Solvent B. A typical gradient might be 2-40% Solvent B over 60 minutes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry (MS) Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan MS spectra over a mass range of m/z 350-1800.
-
MS2 Scans: Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: It is highly recommended to use a decision-tree approach where precursor ions are subjected to different fragmentation methods based on their charge state and m/z. For example:
-
Precursors with charge state 2+ could be analyzed by both HCD and ETD.
-
Precursors with charge state 3+ and higher are ideal candidates for ETD.
-
-
-
Data Analysis:
-
Use a suitable database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Configure the search parameters to include the mass of the PNBM modification as a variable modification on cysteine residues. Be mindful of the potential for PEG heterogeneity and consider searching for a range of possible masses if your software allows.
-
For quantitative analysis, use appropriate software for label-free quantification or for extracting reporter ion intensities for isobaric-tagged PNBM. For stable isotope labeling, the relative quantification is performed by comparing the peak areas of the light and heavy labeled peptide pairs in the MS1 scans.
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved in identifying PNBM-labeled peptides, the following diagrams are provided.
Caption: General experimental workflow for the identification and quantification of PNBM-labeled peptides.
Caption: Potential fragmentation pathways of a PNBM-labeled peptide in HCD versus ETD.
Conclusion
The identification of PNBM-labeled peptides by mass spectrometry requires careful consideration of the unique properties of the PEGylated label. While standard CID/HCD fragmentation may lead to the loss of the label, the use of ETD/ECD can significantly improve the chances of successful identification and site localization. For quantitative studies, stable isotope labeling offers high accuracy but requires custom synthesis of the labeling reagent. Label-free methods provide a simpler alternative, although the polydispersity of the PNBM linker can pose analytical challenges. By selecting the appropriate combination of labeling strategy, fragmentation method, and data analysis workflow, researchers can confidently identify and quantify PNBM-labeled peptides to advance their scientific investigations.
References
Decoding Phosphorylation: A Comparative Guide to Confirmation Strategies
For researchers, scientists, and drug development professionals navigating the complexities of post-translational modifications, confirming the precise location of phosphorylation sites is a critical step in unraveling cellular signaling pathways. This guide provides a comprehensive comparison of methodologies for confirming phosphorylation, with a focus on chemical derivatization via β-elimination/Michael addition (BEMA), and contrasts this approach with prevalent enrichment and label-free strategies.
The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a fundamental mechanism regulating protein function, localization, and interaction. Mass spectrometry has become an indispensable tool for identifying thousands of phosphorylation sites in a single experiment. However, the substoichiometric nature of phosphorylation and the inherent lability of the phosphate group during mass spectrometric analysis present significant analytical challenges.
This guide explores various techniques to overcome these hurdles, offering detailed protocols, quantitative comparisons, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Chemical Derivatization: The β-elimination/Michael Addition (BEMA) Strategy
Chemical derivatization of phosphoserine (pSer) and phosphothreonine (pThr) residues via β-elimination followed by a Michael addition (BEMA) offers a powerful method to stabilize the modification and enhance its detection by mass spectrometry. This approach converts the labile phosphoester into a more stable thioether linkage, improving ionization efficiency and providing unique fragmentation patterns for confident identification.
While various nucleophiles can be employed in the Michael addition step, including reagents like p-nitrobenzyl mesylate (PNBM), the most extensively documented methods utilize alkanethiols such as ethanethiol (B150549) or dithiothreitol (B142953) (DTT). These reagents effectively replace the phosphate group with a tag that can enhance signal intensity and introduce specific reporter ions for targeted analysis.
Experimental Workflow for BEMA
The BEMA strategy involves a two-step chemical reaction performed on phosphopeptides. First, an alkaline-induced β-elimination removes the phosphate group, creating a dehydroalanine (B155165) (from pSer) or dehydroaminobutyric acid (from pThr) intermediate. This is immediately followed by a Michael addition of a nucleophile to the newly formed double bond.
Detailed Experimental Protocol for β-Elimination/Michael Addition with Ethanethiol
This protocol is adapted from established methods for the derivatization of phosphoserine and phosphothreonine residues.
Materials:
-
Lyophilized phosphopeptide sample
-
Reaction Buffer: Freshly prepared solution of 20% (v/v) ethanethiol, 20% (v/v) water, 20% (v/v) dimethyl sulfoxide (B87167) (DMSO), and 40% (v/v) 1M NaOH.
-
Quenching Solution: Glacial acetic acid
-
C18 ZipTips for desalting
-
Solvents for mass spectrometry (e.g., acetonitrile (B52724), water, formic acid)
Procedure:
-
Sample Reconstitution: Reconstitute the lyophilized phosphopeptide sample in 10 µL of the freshly prepared Reaction Buffer.
-
Incubation: Incubate the reaction mixture at 50°C for 1 hour. This allows for the concurrent β-elimination of the phosphate group and the Michael addition of ethanethiol.
-
Quenching: After incubation, cool the sample to room temperature and add 1 µL of glacial acetic acid to neutralize the base and stop the reaction.
-
Desalting: Desalt the derivatized peptides using a C18 ZipTip according to the manufacturer's instructions. This step is crucial to remove salts and reagents that can interfere with mass spectrometry analysis.
-
Elution and Analysis: Elute the derivatized peptides from the ZipTip using an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid) directly for LC-MS/MS analysis.
Comparison of Phosphorylation Confirmation Methods
The choice of method for confirming phosphorylation sites depends on various factors, including sample complexity, desired sensitivity, available instrumentation, and whether quantitative information is required. Below is a comparison of the BEMA chemical derivatization approach with other widely used techniques.
| Feature | β-Elimination/Michael Addition (BEMA) | Phosphopeptide Enrichment (e.g., TiO2, IMAC) | Label-Free Quantification |
| Principle | Chemical conversion of pSer/pThr to a stable derivative. | Affinity-based capture of phosphopeptides. | Direct MS analysis and comparison of ion intensities. |
| Primary Advantage | Increased MS signal intensity and generation of specific reporter ions for confident identification. Stabilizes labile modifications. | High specificity for phosphopeptides, reducing sample complexity. | No chemical labeling required, simpler workflow. |
| Primary Disadvantage | Does not work for pTyr. Potential for side reactions. Requires an additional chemical reaction step. | Can have biases in enrichment efficiency for mono- vs. multi-phosphorylated peptides. Non-specific binding can occur. | Can be challenging for low-abundance phosphopeptides. Requires highly reproducible chromatography. |
| Quantitative Capability | Can be made quantitative with the use of isotopic labeling reagents in the Michael addition step. | Can be combined with isotopic labeling (e.g., SILAC, TMT) for quantification. | Relative quantification based on peak area or spectral counting. |
| Throughput | Moderate; the chemical reaction adds to the processing time. | High; can be automated. | High; amenable to large sample sets. |
| Instrumentation | Standard LC-MS/MS systems. | Standard LC-MS/MS systems. | High-resolution and high-mass accuracy mass spectrometer recommended. |
Performance Data: A Comparative Overview
In contrast, phosphopeptide enrichment techniques like Titanium Dioxide (TiO2) and Immobilized Metal Affinity Chromatography (IMAC) are workhorses in phosphoproteomics, routinely enabling the identification of thousands of phosphosites from complex cell lysates. Label-free quantification (LFQ) has also matured into a robust method, with studies demonstrating its ability to quantify a high number of phosphopeptides, often surpassing label-based methods in the number of identifications.[1]
The choice between these methods is not always mutually exclusive. In fact, a powerful strategy often involves the combination of phosphopeptide enrichment followed by either direct label-free analysis or chemical derivatization for enhanced confirmation and characterization of specific sites of interest.
Signaling Pathway Visualization
Understanding the context of a phosphorylation event is paramount. The diagram below illustrates a simplified generic signaling pathway where protein phosphorylation is a key regulatory step. Confirmation of these phosphorylation sites is the first step in validating the activation or inhibition of such pathways in response to various stimuli or drug treatments.
Conclusion
The confirmation of phosphorylation sites is a multifaceted challenge requiring a tailored analytical approach. Chemical derivatization through the β-elimination/Michael addition strategy provides a robust method to enhance the mass spectrometric detection of phosphoserine and phosphothreonine residues, complementing the widely used phosphopeptide enrichment and label-free quantification techniques. While specific reagents like this compound may be employed, the broader BEMA strategy using more commonly documented nucleophiles offers a validated path for researchers seeking to confidently identify and characterize these critical post-translational modifications. By understanding the principles, advantages, and limitations of each method, researchers can design more effective experiments to illuminate the intricate signaling networks that govern cellular life.
References
Safety Operating Guide
Navigating the Disposal of p-Nitrobenzyl Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of p-nitrobenzyl mesylate, a thiol-specific alkylating reagent.
Crucial Safety and Disposal Information
Conflicting information exists regarding the hazard classification of this compound. A Safety Data Sheet (SDS) from one supplier states the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and suggests that smaller quantities can be disposed of with household waste.[1] However, it also indicates a water hazard class 1 (slightly hazardous for water) and mandates that disposal must adhere to official regulations, prohibiting release into sewers or surface and ground water.[1] Conversely, another supplier assigns it a German water hazard class (WGK) of 3, indicating it is highly hazardous to water, and classifies it as a combustible solid.
Given this discrepancy, it is imperative to handle this compound as a hazardous chemical and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Incompatible Materials
-
Bases
-
Strong oxidizing agents
-
Alcohols
-
Amines
-
Metals[2]
Hazard Classification Summary
| Hazard Classification | Cayman Chemical SDS[1] | Sigma-Aldrich Product Information |
| GHS Classification | Not Classified | Not Specified |
| Water Hazard Class | 1 (Slightly Hazardous) | WGK 3 (Highly Hazardous) |
| Physical Hazard | Not Flammable | Storage Class 11 (Combustible Solids) |
Step-by-Step Disposal Protocol
This protocol outlines a conservative approach to the disposal of this compound, treating it as hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.
-
Keep it separate from the incompatible materials listed above.
3. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
4. Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound," the approximate quantity, and any relevant hazard warnings (e.g., "Caution: Handle as Hazardous Waste").
5. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
6. EHS Consultation and Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and handover.
7. Accidental Spills:
-
In the event of a small spill, mechanically pick up the solid material and place it in the designated hazardous waste container.[1] Avoid creating dust.
-
For larger spills, or if the spill involves a solution, follow your institution's spill response procedures and contact the EHS department immediately. Do not allow the chemical to enter drains or waterways.[1]
Disposal Procedure Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
